2-Amino-5-bromo-3-(diethylamino)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXLNNIEQKSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671901 | |
| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-09-2 | |
| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Amino-5-bromo-3-(diethylamino)pyrazine" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Amino-5-bromo-3-(diethylamino)pyrazine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-reasoned extrapolations based on closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar substituted pyrazines in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to serve as a versatile template for substitution have made it a focal point in the design of novel therapeutics. Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This compound (CAS No. 912773-09-2) is a member of this class of compounds, and its structure suggests its potential as a valuable intermediate in the synthesis of targeted therapies. The presence of amino, bromo, and diethylamino groups provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical and Spectral Properties
Quantitative data for this compound is not extensively reported. The following table summarizes its known properties along with data for structurally similar analogs to provide a comparative reference.
| Property | This compound | 2-Amino-5-bromo-3-(ethylamino)pyrazine | 2-Amino-5-bromo-3-(methylamino)pyrazine |
| CAS Number | 912773-09-2[1] | 117719-10-5 | 55635-63-7 |
| Molecular Formula | C8H13BrN4[1] | C6H9BrN4 | C5H7BrN4 |
| Molecular Weight | 245.12 g/mol [1] | 217.07 g/mol | 203.04 g/mol |
| Appearance | Not specified (likely solid) | Not specified (likely solid) | Solid |
| Boiling Point | 349.4°C (Predicted) | 329°C (Predicted) | Not available |
| Melting Point | Not available | Not available | 132-137 °C |
| Purity | Typically >95% (commercial) | Typically >97% (commercial) | 97% (commercial) |
| Storage | 2-8°C | 2-8°C | Not specified |
Note: Some data for the target compound and its ethylamino analog are predicted and should be confirmed experimentally.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned to proceed from a commercially available starting material such as 2-aminopyrazine through a two-step process involving bromination followed by nucleophilic aromatic substitution.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on the synthesis of similar compounds and requires experimental optimization.
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (2.1 eq.) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed tube, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Nucleophilic Substitution: Add diethylamine (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain this compound.
Mandatory Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the proposed synthetic pathway.
Biological Activity and Applications
While no specific biological data has been published for this compound, its structural features strongly suggest its utility as an intermediate in the synthesis of kinase inhibitors. The pyrazine core is a well-established scaffold for targeting the ATP-binding site of various kinases.
Potential as a Kinase Inhibitor Intermediate
Several potent and selective kinase inhibitors are based on the pyrazine scaffold. The 2-amino group can act as a key hydrogen bond donor, while the 5-bromo position offers a site for further modification, for instance, through cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can interact with other regions of the kinase active site. The 3-(diethylamino) group can influence solubility and potentially interact with the solvent-exposed region of the kinase.
Hypothetical Kinase Signaling Pathway Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this pyrazine scaffold. For instance, many cancers exhibit dysregulation of the PI3K/AKT/mTOR pathway.
Caption: Hypothetical inhibition of the AKT signaling pathway.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Based on the analysis of its structural analogs, it is likely a valuable intermediate for the synthesis of novel kinase inhibitors. This guide provides a foundational framework for its synthesis and potential applications. Further experimental work is necessary to fully characterize this compound and to explore its potential in the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations and to contribute to the public knowledge base on this and related compounds.
References
An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine
CAS Number: 912773-09-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-(diethylamino)pyrazine is a substituted pyrazine derivative that holds significance as a key intermediate in the synthesis of complex heterocyclic compounds.[1][2] Its structural features, including an amino group, a bromine atom, and a diethylamino group, make it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.[1] The pyrazine core is a well-established scaffold in drug discovery, known for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[3] This guide provides a comprehensive overview of the available technical data for this compound, including its properties, a putative synthesis protocol, and its potential role in the development of targeted therapeutics.
Core Molecular Data
Limited publicly available data exists for this specific compound. The following table summarizes the key physicochemical properties gathered from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 912773-09-2 | [1][4] |
| Molecular Formula | C₈H₁₃BrN₄ | [1][4] |
| Molecular Weight | 245.12 g/mol | [1] |
| Boiling Point | 349.4 °C (Predicted) | [1] |
| Primary Application | Intermediate in pharmaceutical synthesis | [1] |
Experimental Protocols
Putative Synthesis of this compound
The synthesis likely involves a multi-step process starting from a commercially available pyrazine derivative. A potential synthetic workflow is outlined below.
References
"2-Amino-5-bromo-3-(diethylamino)pyrazine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a generalized synthetic approach and a conceptual workflow for its application in drug discovery, based on established principles for similar pyrazine derivatives.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₃BrN₄ | [1][2] |
| Molecular Weight | 245.12 g/mol | [1] |
| CAS Number | 912773-09-2 | [1][2] |
Synthetic Protocol: A Generalized Approach
Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It is based on the synthesis of structurally related compounds such as 2-amino-3-bromo-5-methylpyrazine.[3] Optimization and safety assessments are required before implementation.
Objective: To synthesize this compound from a suitable aminopyrazine precursor.
Reaction Scheme (Hypothetical):
Starting Material: 2,3-diaminopyrazine -> Step 1: Diethylamination -> Step 2: Bromination
Materials:
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2,3-Diamino-5-bromopyrazine (as a potential starting material)
-
Diethylamine
-
A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and safety equipment
Experimental Procedure (Generalized):
-
Selective Diethylamination:
-
Dissolve the starting aminopyrazine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the non-nucleophilic base to the reaction mixture.
-
Slowly add diethylamine to the mixture. The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Bromination:
-
Once the initial amination is complete, cool the reaction mixture in an ice bath.
-
Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the cooled mixture. The regioselectivity of the bromination will be directed by the existing amino and diethylamino groups.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until the starting material is consumed, as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate solution if bromine was used).
-
Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with an organic solvent (e.g., DCM).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Application in Drug Discovery: A Conceptual Workflow
While specific signaling pathways involving this compound are not documented, its structural features are characteristic of intermediates used in the synthesis of kinase inhibitors.[1][4] The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting kinases.
Caption: Conceptual workflow for the use of this compound in kinase inhibitor discovery.
This diagram outlines a logical progression from using the title compound as a chemical starting material, or "building block," through various stages of a typical drug discovery pipeline. The bromine atom provides a reactive handle for introducing diverse chemical functionalities via cross-coupling reactions, enabling the generation of a library of related compounds. This library can then be screened against a panel of protein kinases to identify "hits," which are subsequently optimized through iterative cycles of synthesis and biological testing (Structure-Activity Relationship studies) to develop a potent and selective preclinical candidate.
References
Spectroscopic and Analytical Profile of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of the novel pyrazine derivative, 2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2). Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
Introduction
This compound is a substituted pyrazine with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol .[1][2] The pyrazine core is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. The unique substitution pattern of this compound, featuring an amino group, a bromine atom, and a diethylamino group, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any further development. This guide outlines the expected spectroscopic signatures that will be crucial for its unambiguous identification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyrazine and pyridine derivatives, as well as the fundamental principles of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Singlet | 1H | Pyrazine C6-H |
| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 3.4 - 3.6 | Quartet | 4H | -N(CH₂CH₃)₂ |
| ~ 1.1 - 1.3 | Triplet | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Pyrazine C2 |
| ~ 145 - 150 | Pyrazine C3 |
| ~ 120 - 125 | Pyrazine C5 |
| ~ 130 - 135 | Pyrazine C6 |
| ~ 40 - 45 | -N(CH₂CH₃)₂ |
| ~ 12 - 15 | -N(CH₂CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 244/246 | [M]⁺, Molecular ion peak with bromine isotopes |
| 229/231 | [M - CH₃]⁺ |
| 215/217 | [M - C₂H₅]⁺ |
| 165 | [M - Br]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretching (Amino group) |
| 3050 - 3000 | Weak | Aromatic C-H stretching |
| 2970 - 2850 | Medium | Aliphatic C-H stretching (Ethyl groups) |
| 1640 - 1600 | Strong | N-H bending (Amino group) |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (Pyrazine ring) |
| 1200 - 1000 | Strong | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 600 - 500 | Medium | C-Br stretching |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules. Electrospray Ionization (ESI) is a softer ionization technique that can also be used.[4][5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel compound such as this compound.
References
- 1. This compound - CAS:912773-09-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 912773-09-2 [amp.chemicalbook.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. Due to the limited availability of public data for this specific molecule, this guide combines established principles of pharmaceutical analysis with data from structurally similar compounds to provide a robust framework for its handling, formulation, and development.
Introduction
This compound, with the CAS Number 912773-09-2, belongs to the pyrazine class of compounds. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous FDA-approved drugs. The unique substitution pattern of this compound, featuring an amino, a bromo, and a diethylamino group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. An understanding of its solubility and stability is paramount for its effective application in research and drug development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 912773-09-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₁₃BrN₄ | Chemical Supplier Catalogs |
| Molecular Weight | 245.12 g/mol | Calculated |
| Appearance | Inferred to be a solid at room temperature | General properties of similar compounds |
| Purity | Typically >95% | [1] |
Solubility Profile
Qualitative Solubility:
Based on the functional groups present, the compound is predicted to be:
-
Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderately soluble in alcohols such as methanol and ethanol.
-
Slightly soluble to insoluble in water and non-polar solvents like hexane.
Quantitative Solubility Data (Analogous Compound)
The following table presents quantitative solubility data for a structurally related compound, 2-Methylamino-5-chlorobenzophenone, which serves as an illustrative example.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | 2 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 3 | Not Specified |
| Ethanol | 3 | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | Not Specified |
Data for 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5) obtained from a commercial supplier[2].
Stability Profile
The stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways. Stability testing for APIs is typically conducted under conditions of elevated temperature, humidity, and light exposure, as well as at different pH values.
Thermal Stability:
Brominated aromatic compounds can be susceptible to thermal degradation. It is anticipated that at elevated temperatures, this compound may undergo dehalogenation or decomposition of its side chains.
Photostability:
Nitrogen-containing heterocyclic compounds can be sensitive to UV and visible light, potentially leading to photodegradation. Photostability testing is essential to determine the need for light-protective packaging.
pH-Dependent Stability (Hydrolytic Stability):
The amino groups on the pyrazine ring may impart pH-dependent stability. The compound's stability in aqueous solutions at various pH levels should be evaluated to understand its behavior in physiological environments and during aqueous-based formulation processes.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard industry practices and can be adapted as needed.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.
-
Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method to determine the extent of degradation and identify any degradation products.
Visualizations
A plausible synthetic route for this compound can be conceptualized starting from 2-amino-3,5-dibromopyrazine. This pathway involves a nucleophilic aromatic substitution reaction.
Caption: A potential synthetic pathway for this compound.
The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a comprehensive stability assessment.
Caption: A general experimental workflow for the stability testing of an active pharmaceutical ingredient.
Conclusion
While specific experimental data for this compound remains limited, this guide provides a comprehensive framework for its characterization based on established scientific principles and data from analogous compounds. The provided protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. The anticipated solubility in polar organic solvents and potential for degradation under harsh conditions highlight the importance of careful experimental design in the handling and formulation of this promising heterocyclic compound.
References
The Potential Biological Activities of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide for Researchers
Executive Summary
This technical guide explores the potential biological activities of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural features strongly suggest its primary role as a key intermediate in the synthesis of potent kinase inhibitors. Pyrazine derivatives are a well-established class of compounds with significant therapeutic potential, particularly in oncology. This document will focus on the likely application of this compound as a precursor for Aurora kinase inhibitors, a prominent target in cancer therapy. We will detail the relevant signaling pathways, provide quantitative data for analogous compounds, and present detailed experimental protocols for assessing biological activity.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting compounds.[1] The subject of this guide, this compound, possesses key functional groups—an amino group, a bromine atom, and a diethylamino group—that make it a versatile building block for creating libraries of kinase inhibitors. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions to introduce further chemical diversity.
A significant body of research has focused on pyrazine-based compounds as inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[2] Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for anticancer drug development.[2]
Synthetic Pathway from 2-Amino-5-bromopyrazine Derivatives to Kinase Inhibitors
While a specific synthesis starting from this compound is not explicitly detailed in the reviewed literature, a general and representative synthetic workflow for creating kinase inhibitors from similar 2-amino-5-bromopyrazine precursors can be extrapolated from patent literature. A common strategy involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position, followed by further functionalization.
Below is a conceptual workflow illustrating the synthesis of a generic pyrazine-based kinase inhibitor from a 2-amino-5-bromopyrazine starting material.
The Aurora Kinase Signaling Pathway
The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of cell division. Their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. A simplified representation of the Aurora kinase signaling pathway is depicted below.
Quantitative Data: Biological Activities of Representative Pyrazine-Based Aurora Kinase Inhibitors
While IC50 values for compounds directly synthesized from this compound are not available, the following table summarizes the inhibitory activities of several well-characterized pyrazine-based Aurora kinase inhibitors against Aurora A and Aurora B, as well as their cellular effects.
| Compound Name/ID | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Cellular IC50 (nM) - Proliferation | Reference |
| SNS-314 | Pan-Aurora | 9 | 31 | 1.8 - 24.4 | [3] |
| AMG 900 | Pan-Aurora | 5 | 4 | 0.7 - 5.3 | [3] |
| PF-03814735 | Aurora A/B | 5 | 0.8 | 42 - 150 | [3] |
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | - | - | 250 | [4] |
| SCH 1473759 (12k) | Aurora A/B | Kd = 0.02 | Kd = 0.03 | 6 | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd represents the dissociation constant. Cellular IC50 values represent the concentration required to inhibit cell proliferation by 50%.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for Aurora Kinase Activity
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Detailed Methodology:
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[5]
-
Dilute the Aurora kinase (e.g., Aurora A or B) and substrate (e.g., Kemptide) in the kinase buffer.
-
Prepare serial dilutions of the test compound (dissolved in DMSO) in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer.
-
-
Kinase Reaction :
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.[6]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Cell-Based Assay: Western Blot for Phospho-Histone H3 (Ser10)
This assay is used to determine the in-cell efficacy of Aurora B inhibitors by measuring the phosphorylation of its downstream target, Histone H3.
Detailed Methodology:
-
Cell Culture and Treatment :
-
Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total Histone H3.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel kinase inhibitors. Based on the extensive research into pyrazine-based compounds, it is highly probable that derivatives of this molecule will exhibit potent inhibitory activity against key oncogenic kinases, such as the Aurora kinases. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to investigate the biological activities of novel compounds synthesized from this versatile precursor. Further structure-activity relationship (SAR) studies, building upon the pyrazine core, will be instrumental in developing next-generation targeted cancer therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008038010A1 - Pyrazine derivatives and their use in therapy - Google Patents [patents.google.com]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
The 2-Amino-5-bromo-3-(diethylamino)pyrazine Scaffold: A Technical Guide to a Versatile Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the 2-aminopyrazine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of a wide range of protein kinases. This technical guide focuses on the "2-Amino-5-bromo-3-(diethylamino)pyrazine" scaffold, a representative structure that embodies the key features of this promising class of inhibitors. While specific public domain data on this exact molecule is limited, this document will provide an in-depth analysis of the broader 2-aminopyrazine class, using data from closely related analogs to illustrate the potential and versatility of this scaffold in kinase inhibitor design. We will delve into its structure-activity relationships, target kinase profiles, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the key signaling pathways it can modulate.
The 2-aminopyrazine ring system is a critical pharmacophore that often functions as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Substitutions at the 3, 5, and 6 positions of the pyrazine ring allow for extensive chemical exploration to achieve potency and selectivity. The 3-(diethylamino) group can influence solubility and interact with the solvent-exposed region of the kinase, while the 5-bromo substituent can serve as a handle for further chemical modification or engage in halogen bonding interactions within the ATP-binding site.
Target Kinase Families and Structure-Activity Relationships
Derivatives of the 2-aminopyrazine scaffold have been shown to inhibit a diverse array of kinases, playing critical roles in cell cycle regulation, signal transduction, and immune responses. The versatility of this scaffold allows for the development of inhibitors targeting specific kinase families through judicious modification of its substitution pattern.
Key Target Kinases:
-
NIMA-related Kinase 2 (Nek2): A crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 is a potential therapeutic strategy for various cancers.[1][2][3]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling by numerous cytokines and growth factors, making them key targets for inflammatory diseases and hematological malignancies.[4][5][6][7]
-
Activin Receptor-Like Kinase 2 (ALK2/ACVR1): A BMP type I receptor kinase. Gain-of-function mutations in ALK2 are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. Selective ALK2 inhibitors are therefore of significant therapeutic interest.[8][9]
-
Checkpoint Kinase 1 (CHK1): A key serine/threonine kinase in the DNA damage response (DDR) pathway. CHK1 inhibitors are being investigated as agents that can potentiate the efficacy of chemotherapy and radiation.[10]
The structure-activity relationship (SAR) of 2-aminopyrazine derivatives is highly dependent on the specific kinase being targeted. Generally, the 2-amino group is essential for hinge binding. Modifications at the 3-position with various amino substituents can modulate potency and selectivity. The substituent at the 5-position often projects into the hydrophobic pocket of the ATP-binding site, and its nature significantly impacts the inhibitor's affinity and kinase selectivity.
Quantitative Data on 2-Aminopyrazine Derivatives
The following tables summarize the in vitro inhibitory activity of various 2-aminopyrazine derivatives against key kinase targets. This data is compiled from publicly available research and illustrates the potential of this scaffold.
Table 1: Inhibitory Activity against Nek2 Kinase
| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |
| Compound 31 | Piperidine substitution | 230 | Biochemical | [11] |
| (R)-21 | Aminopyridine hinge-binder | 22 | Biochemical | [11] |
| AP-1 | Aminopyrazine scaffold | 870 | Biochemical | [12] |
Table 2: Inhibitory Activity against JAK Family Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 34 | JAK1 | 3 | Biochemical | [10] |
| Compound 34 | JAK2 | 8.5 | Biochemical | [10] |
| Compound 34 | TYK2 | 7.7 | Biochemical | [10] |
| Compound 11g | JAK2 | 6.5 | Biochemical | [5] |
| Compound 14l | JAK2 | 1.8 | Biochemical | [4] |
Table 3: Inhibitory Activity against ALK2 Kinase
| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |
| Compound 23 | 2-aminopyrazine-3-carboxamide | <10 | Biochemical | [8] |
| K02288 | 2-aminopyridine scaffold | 1.1 | Biochemical | [13] |
Table 4: Inhibitory Activity against CHK1 Kinase
| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |
| SRA737 (CCT245737) | 2-aminopyrazine derivative | 1.4 | Biochemical | [10] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize 2-aminopyrazine-based inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency (IC50) of a test compound against a target kinase.
1. Objective: To quantify the half-maximal inhibitory concentration (IC50) of a 2-aminopyrazine derivative against a specific protein kinase.
2. Materials:
-
Recombinant full-length or kinase domain of the target kinase.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
384-well low-volume white assay plates.
-
Test compound (e.g., a 2-aminopyrazine derivative) serially diluted in DMSO.
-
Positive control (e.g., a known inhibitor like staurosporine).
-
Negative control (DMSO).
3. Method:
-
Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM.
-
In the 384-well plate, add 2 µL of kinase buffer.
-
Add 1 µL of the compound dilutions, positive control, or negative control (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the target kinase in kinase assay buffer to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the kinase) in kinase assay buffer.
-
Incubate the reaction mixture for 60-120 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
4. Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of a test compound to its target kinase within living cells.
1. Objective: To determine the apparent affinity (IC50) of a 2-aminopyrazine derivative for its target kinase in a cellular context.
2. Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Kinase Tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
96-well white assay plates.
-
Test compound serially diluted in DMSO.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
3. Method:
-
Seed HEK293 cells in a 96-well plate at an appropriate density.
-
Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Immediately add the tracer working solution to all wells.
-
Equilibrate the plate at 37 °C in a 5% CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's protocol, containing the substrate and extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (450 nm for NanoLuc® donor and 600 nm for tracer acceptor).
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm).
-
Convert the ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context in which these inhibitors function is crucial for understanding their mechanism of action and therapeutic potential. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by kinases targeted by the 2-aminopyrazine scaffold, as well as a general workflow for inhibitor screening.
Signaling Pathways
Caption: The Nek2 signaling pathway at the G2/M transition, a target for 2-aminopyrazine inhibitors.
Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory 2-aminopyrazine drugs.
Caption: The ALK2/BMP signaling pathway, implicated in FOP and targeted by 2-aminopyrazine inhibitors.
Caption: The ATR-CHK1 DNA damage response pathway, where 2-aminopyrazine inhibitors can act as sensitizers.
Experimental Workflow
Caption: A generalized workflow for the screening and development of 2-aminopyrazine kinase inhibitors.
Conclusion
The 2-aminopyrazine scaffold, represented here by the "this compound" core, is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the extensive possibilities for synthetic modification at multiple positions, have led to the development of inhibitors against a wide range of therapeutically relevant kinases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field, highlighting the potential of this scaffold and offering a practical framework for the discovery and characterization of novel 2-aminopyrazine-based kinase inhibitors. Further exploration of this chemical space is warranted and holds significant promise for the development of next-generation targeted therapies.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs. Among the vast landscape of pyrazine derivatives, 2-aminopyrazine moieties, in particular, have garnered significant attention as versatile building blocks for the synthesis of potent kinase inhibitors. This technical guide focuses on the derivatives and analogues of 2-Amino-5-bromo-3-(diethylamino)pyrazine , a key intermediate for the development of targeted therapeutics. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a special emphasis on their role as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research and development setting.
Introduction: The Significance of the 2-Aminopyrazine Scaffold
Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This structural motif is present in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The 2-aminopyrazine core, in particular, has proven to be a highly effective scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The 2-aminopyrazine scaffold can mimic the adenine core of ATP, enabling compounds to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the pyrazine ring can be readily modified to achieve high potency and selectivity for specific kinases. The core compound of this guide, This compound (CAS No. 912773-09-2), is a strategically functionalized intermediate. The amino group at the 2-position and the diethylamino group at the 3-position can engage in crucial hydrogen bonding interactions with the kinase hinge region, while the bromine atom at the 5-position provides a convenient handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Synthesis of this compound Derivatives
The synthesis of kinase inhibitors from this compound typically involves a convergent strategy where the core is coupled with various aromatic and heteroaromatic fragments. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.
A general synthetic workflow for the preparation of derivatives is outlined below.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-amino-3-(diethylamino)pyrazine derivative.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of 2-aminopyrazine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and Nek2. The SAR for these derivatives highlights the importance of specific structural features for achieving high potency and selectivity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as potent FGFR inhibitors.[1][2] Although not directly derived from this compound, the SAR of these compounds provides valuable insights.
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 18d | (morpholin-4-yl)-methylene | - | 600 | 480 | - |
| 18g | pyrrole-1-methylene | - | 380 | - | - |
| 18i | 4-methylpiperazin-1-yl)-methylene | 79 | 26 | 23 | 68 |
Data is illustrative and based on published research on analogous compounds.[1][2]
Key SAR Observations for FGFR Inhibitors:
-
Amide Moiety: The 3-amino-pyrazine-2-carboxamide core is crucial for activity, with the amide NH and the 3-amino group forming hydrogen bonds with the kinase hinge region.[1]
-
Substituent at the 5-position: The nature of the substituent at the 5-position (or 6-position in the case of the cited examples) significantly influences potency and selectivity. Bulky and flexible side chains containing nitrogen heterocycles, such as morpholine and piperazine, are often well-tolerated and can enhance activity.[1][2]
-
Intramolecular Hydrogen Bonding: The design of these inhibitors often incorporates the potential for intramolecular hydrogen bonding, which can help to pre-organize the molecule in a bioactive conformation.[1]
Signaling Pathways Targeted by Pyrazine-based Kinase Inhibitors
The dysregulation of kinase signaling pathways is a key driver of many cancers. Pyrazine-based inhibitors have been developed to target several of these critical pathways.
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized kinase inhibitors is typically assessed through a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.
Principle:
The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and ATP to initiate the reaction.
-
Add the test compounds to the wells.
-
Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled substrate).
-
Incubate the plate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Cell-based assays are essential to determine the effect of the inhibitors on cancer cell growth and viability.
Protocol Outline (e.g., using MTT or CellTiter-Glo®):
-
Seed cancer cells with known kinase pathway alterations in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
This compound and its analogues are valuable building blocks in the design and synthesis of novel kinase inhibitors. The strategic placement of functional groups on the pyrazine core allows for the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The synthetic accessibility and the potential for diversification through cross-coupling reactions make this scaffold highly attractive for medicinal chemistry campaigns.
Future research in this area will likely focus on:
-
Exploring new kinase targets: While FGFR and other kinases have been explored, the 2-aminopyrazine scaffold can be adapted to target other kinase families.
-
Improving selectivity: Fine-tuning the substituents on the pyrazine ring can lead to inhibitors with improved selectivity profiles, potentially reducing off-target effects and toxicity.
-
Overcoming drug resistance: The development of derivatives that can inhibit drug-resistant mutant kinases is a critical area of research.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The provided protocols and data summaries are intended to accelerate the discovery and development of the next generation of targeted therapies.
References
An In-Depth Technical Guide to "2-Amino-5-bromo-3-(diethylamino)pyrazine" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
"2-Amino-5-bromo-3-(diethylamino)pyrazine" (CAS No. 912773-09-2) is a substituted aminopyrazine that has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its unique structural features, including the pyrazine core, a bromine atom amenable to cross-coupling reactions, and strategically positioned amino groups, make it a versatile scaffold for the synthesis of complex heterocyclic compounds targeting key enzymes in cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of compounds derived from this pyrazine core, with a focus on its application in the discovery of Aurora kinase inhibitors.
Core Compound Specifications
| Property | Value | Reference(s) |
| IUPAC Name | 5-Bromo-N3,N3-diethylpyrazine-2,3-diamine | |
| CAS Number | 912773-09-2 | [1] |
| Molecular Formula | C₈H₁₃BrN₄ | [1] |
| Molecular Weight | 245.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | |
| Storage | 2-8°C, protected from light and moisture | [2] |
Synthesis and Chemical Reactivity
"this compound" serves as a key intermediate in multi-step synthetic routes towards biologically active molecules. The pyrazine scaffold is often assembled, and then functional groups are introduced in subsequent steps. A general, one-step, solvent-free synthetic approach has been described for 2-amino-5-bromo-3-substituted pyrazines, highlighting the efficiency of modern synthetic methodologies in preparing such intermediates.[3]
The bromine atom at the 5-position is particularly reactive and allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the exploration of a wide chemical space to optimize the pharmacological properties of the final compounds. The amino groups can be further functionalized, for example, through acylation or alkylation, to modulate the compound's potency, selectivity, and pharmacokinetic profile.
Biological Significance: A Scaffold for Kinase Inhibitors
The pyrazine ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[4] Substituted 2-aminopyrazines, in particular, have been identified as a major scaffold for the development of inhibitors targeting Aurora kinases.[3]
Targeting Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[5][6] Their pivotal role in cell division makes them attractive targets for cancer therapy. The development of small molecule inhibitors of Aurora kinases is an active area of research, and "this compound" provides a foundational structure for the synthesis of such inhibitors.[3]
Quantitative Biological Data
While specific biological data for "this compound" itself is not extensively published, as it is primarily a synthetic intermediate, the following table presents representative data for a final compound synthesized from a closely related 2-amino-5-bromo-3-aminopyrazine precursor, demonstrating the potential of this scaffold.
Table 1: In Vitro Activity of a Representative Aurora Kinase Inhibitor Derived from a 2-Amino-5-bromo-3-aminopyrazine Scaffold
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay | GI₅₀ (µM) | Reference(s) |
| Example-1 | Aurora A | 15 | HCT116 (Colon) | Inhibition of Histone H3 Phosphorylation | 0.25 | [5][7] |
| Aurora B | 35 | HCT116 (Colon) | Inhibition of Histone H3 Phosphorylation | 0.25 | [5][7] | |
| FLT3 | 8 | MV4-11 (AML) | Cell Proliferation | 0.05 | [5] |
Note: The data presented is for a representative inhibitor from the broader class of compounds and serves to illustrate the potential of the scaffold.
Experimental Protocols
General Synthesis of a Final Inhibitor from "this compound"
The following is a generalized protocol for the synthesis of a final kinase inhibitor using "this compound" as a starting material, typically involving a Suzuki coupling reaction.
Caption: Generalized synthetic workflow for a final inhibitor.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, dissolve "this compound" (1 equivalent) and the desired aryl boronic acid (1.2 equivalents) in a mixture of dioxane and water.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the final pure compound.
Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical in vitro assay to determine the IC₅₀ of a compound against Aurora kinases.
Caption: Workflow for a biochemical Aurora kinase assay.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the Aurora kinase enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Cell-Based Inhibition of Histone H3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit Aurora B kinase activity in a cellular context by monitoring the phosphorylation of its substrate, Histone H3.
Caption: Workflow for a cell-based p-Histone H3 assay.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the level of inhibition of Histone H3 phosphorylation.[5]
Signaling Pathway
Inhibitors derived from the "this compound" scaffold primarily target the Aurora kinase signaling pathway, which is crucial for mitotic progression.
Caption: Inhibition of the Aurora kinase signaling pathway.
Aurora A is involved in centrosome maturation and spindle assembly during the early stages of mitosis. Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis. Small molecule inhibitors developed from the "this compound" scaffold act as ATP-competitive inhibitors, binding to the active site of Aurora kinases and preventing the phosphorylation of their downstream substrates. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells.
Conclusion
"this compound" is a highly valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of potent kinase inhibitors, particularly those targeting the Aurora kinase family, underscores its importance in the development of novel anticancer therapeutics. The synthetic tractability of this scaffold, combined with the significant biological role of its downstream targets, ensures its continued relevance in drug discovery and development programs. This guide provides a foundational understanding for researchers to leverage this important chemical entity in their pursuit of innovative medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 912773-09-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
The Versatile Building Block: A Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine in Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazine scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, from cancer to infectious agents. Among the vast portfolio of pyrazine-based building blocks, 2-Amino-5-bromo-3-(diethylamino)pyrazine has emerged as a particularly valuable precursor for the synthesis of novel and complex heterocyclic systems. This technical guide provides an in-depth overview of this compound, its properties, and its application in the construction of fused heterocyclic scaffolds with significant therapeutic potential, such as imidazo[1,2-a]pyrazines, which are known to act as kinase inhibitors.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. Key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 912773-09-2 | N/A |
| Molecular Formula | C₈H₁₃BrN₄ | N/A |
| Molecular Weight | 245.12 g/mol | N/A |
| Appearance | Not specified in retrieved data | N/A |
| Boiling Point | 349.4°C | [2] |
| Storage | 2-8°C | [2] |
Proper handling and storage are crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.
Synthesis of this compound
While a one-step, solvent-free synthetic approach to synthesizing 2-amino-5-bromo-3-substituted pyrazines has been noted in a patent from Wuhan University, specific details for the diethylamino derivative were not available in the initial search results.[1] However, a general and scalable process for the bromination of aminopyrazines provides a viable synthetic route. This typically involves the treatment of the corresponding 2-amino-3-(diethylamino)pyrazine with a brominating agent.
Application in the Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyrazines
A prime application of this compound is in the synthesis of substituted imidazo[1,2-a]pyrazines. This fused heterocyclic system is a recognized scaffold in the development of kinase inhibitors.[1] The synthesis generally proceeds via a condensation reaction between the 2-aminopyrazine derivative and an α-haloketone, followed by cyclization.
The presence of the bromine atom at the 5-position and the diethylamino group at the 3-position of the pyrazine ring in the starting material allows for the generation of a diverse library of imidazo[1,2-a]pyrazines with varying substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery.
General Experimental Protocol for Imidazo[1,2-a]pyrazine Synthesis
The following is a generalized protocol based on the condensation of 2-aminopyrazines with α-haloketones.
Materials:
-
This compound
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone derivatives)
-
Solvent (e.g., acetone, ethanol)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted α-bromoketone (1-1.2 equivalents) to the solution.
-
If a base is used, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired substituted 8-bromo-7-(diethylamino)imidazo[1,2-a]pyrazine derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-Amino-3-bromo-5-methyl pyrazine | Substituted α-bromoketone | 2-substituted-8-bromo-6-methyl-imidazo[1,2-a]pyrazine | Not Specified |
Further Functionalization and Logical Relationships
The synthesized 8-bromo-7-(diethylamino)imidazo[1,2-a]pyrazine serves as a versatile intermediate for further diversification through various cross-coupling reactions. The bromine atom at the 8-position is amenable to substitution, allowing for the introduction of a wide range of functional groups.
Caption: Synthetic workflow for novel heterocycles.
Signaling Pathways of Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Kinase inhibition by imidazo[1,2-a]pyrazines.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in constructing fused pyrazine systems, such as imidazo[1,2-a]pyrazines, makes it a compound of significant interest for researchers in drug discovery and development. The potential for diversification through subsequent chemical modifications opens up avenues for the creation of extensive compound libraries for screening against various biological targets, particularly protein kinases. Further exploration of the synthetic potential of this reagent is warranted to unlock new classes of bioactive molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 2-amino-5-bromo-3-(diethylamino)pyrazine from the readily available starting material, 2-aminopyrazine. The synthetic route involves an initial bromination to form a key intermediate, 2-amino-3,5-dibromopyrazine, followed by a regioselective nucleophilic aromatic substitution with diethylamine. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug discovery requiring access to substituted aminopyrazine scaffolds.
Introduction
Substituted aminopyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The pyrazine core serves as a versatile scaffold that can be functionalized to modulate pharmacological properties. The target molecule, this compound, is a valuable building block for further chemical elaboration, incorporating an amino group, a bromine atom for potential cross-coupling reactions, and a diethylamino substituent. This application note details a reliable synthetic pathway to access this compound.
The synthetic strategy hinges on the initial di-bromination of 2-aminopyrazine. Halogenated aminopyrazines are excellent precursors for the synthesis of more complex nitrogen heterocycles.[1] The subsequent step is a nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The presence of an electron-donating amino group at the 2-position directs the substitution of a bromine atom to the 3-position.[2] This regioselectivity is crucial for the successful synthesis of the desired product.
Synthetic Scheme
The overall two-step synthesis is depicted below:
Figure 1: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
This protocol is adapted from an efficient microwave-assisted halogenation method.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrazine | 95.10 | 1.0 g | 10.5 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.1 g | 23.1 mmol |
| Acetonitrile (MeCN) | - | 20 mL | - |
Procedure:
-
To a microwave-safe reaction vessel, add 2-aminopyrazine (1.0 g, 10.5 mmol) and acetonitrile (20 mL).
-
Stir the mixture to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS) (4.1 g, 23.1 mmol, 2.2 equivalents) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3,5-dibromopyrazine as a solid.
Expected Yield: Based on similar reported procedures, yields for the dibromination of 2-aminopyrazine are generally good to excellent.[1]
Step 2: Synthesis of this compound
This proposed protocol is based on the principles of nucleophilic aromatic substitution on a dihalogenated aminopyrazine, with conditions adapted from a similar reaction involving sodium methoxide.[3] The electron-donating amino group at the 2-position is expected to direct the nucleophilic attack of diethylamine to the 3-position.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3,5-dibromopyrazine | 252.89 | 1.0 g | 3.95 mmol |
| Diethylamine | 73.14 | 1.1 mL | 10.7 mmol |
| Ethanol (EtOH) | - | 25 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dibromopyrazine (1.0 g, 3.95 mmol) in ethanol (25 mL).
-
Add diethylamine (1.1 mL, 10.7 mmol, 2.7 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: Yields for nucleophilic aromatic substitutions on halogenated pyrazines can vary but are often moderate to good.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product | Expected Yield Range |
| 1 | 2-Aminopyrazine | N-Bromosuccinimide, Acetonitrile | 2-Amino-3,5-dibromopyrazine | Good to Excellent |
| 2 | 2-Amino-3,5-dibromopyrazine | Diethylamine, Ethanol | This compound | Moderate to Good |
Visualizations
Experimental Workflow
Figure 2: Diagram of the experimental workflow for the synthesis.
Proposed Reaction Mechanism for Step 2
The regioselective substitution is explained by the directing effect of the amino group, which activates the 3-position for nucleophilic attack.
References
Application Notes and Protocols for the Bromination of 3-(diethylamino)pyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective bromination of 3-(diethylamino)pyrazin-2-amine, an important intermediate in the synthesis of various biologically active compounds. The protocol focuses on the use of N-Bromosuccinimide (NBS) as a mild and effective brominating agent, allowing for controlled monobromination. The presence of two activating amino groups on the pyrazine ring facilitates this electrophilic substitution reaction.[1][2][3] This application note includes a comprehensive experimental procedure, a summary of key reaction parameters, and a visual representation of the experimental workflow.
Introduction
Halogenated aminopyrazines are valuable building blocks in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the pyrazine core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1][4] The substrate, 3-(diethylamino)pyrazin-2-amine, is an electron-rich heteroaromatic compound, making it susceptible to electrophilic aromatic substitution.[2][3] N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of such activated aromatic systems due to its ease of handling and selectivity compared to elemental bromine.[5][6] This protocol describes the selective monobromination of 3-(diethylamino)pyrazin-2-amine at the C-5 position, yielding 2-amino-5-bromo-3-(diethylamino)pyrazine. The existence of this specific product is confirmed by its commercial availability.[7]
Key Experimental Protocol: Monobromination of 3-(diethylamino)pyrazin-2-amine
This protocol is adapted from established procedures for the bromination of 2-aminopyrazines.[1]
Materials:
-
3-(diethylamino)pyrazin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(diethylamino)pyrazin-2-amine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. While stirring, add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. It is crucial to use freshly recrystallized NBS to minimize side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 3-(diethylamino)pyrazin-2-amine | - |
| Reagent | N-Bromosuccinimide (NBS) | 1.05 equivalents for monobromination. Using a larger excess (e.g., >2.2 eq) may lead to di-brominated products.[1] |
| Solvent | Acetonitrile (MeCN) | Acetonitrile has been shown to be an effective solvent for the bromination of aminopyrazines, providing good yields.[1][4] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic nature of the reaction and improve selectivity. |
| Reaction Time | 2 - 4 hours | Should be monitored by TLC or LC-MS. |
| Product | This compound | The primary monobrominated product. |
| Purification Method | Silica Gel Column Chromatography | To isolate the desired product from any potential side products or unreacted starting material. |
Experimental Workflow
Caption: Experimental workflow for the bromination of 3-(diethylamino)pyrazin-2-amine.
Signaling Pathways and Logical Relationships
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazine ring, activated by the two amino substituents, acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.
Caption: Logical flow of the electrophilic aromatic substitution mechanism.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. This compound, CasNo.912773-09-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting Suzuki-Miyaura cross-coupling reactions with 2-amino-5-bromo-3-(diethylamino)pyrazine. The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position via palladium-catalyzed cross-coupling reactions is a key strategy in the synthesis of novel bioactive molecules.
Application Notes
The Suzuki-Miyaura coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] For a substrate such as this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups. The electron-rich nature of the aminopyrazine ring can influence the reactivity of the substrate in the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
This reaction is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting 2-amino-5-aryl-3-(diethylamino)pyrazine derivatives are of interest as potential scaffolds for various therapeutic targets.
Quantitative Data from Analogous Reactions
Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.[1] |
Table 2: Suzuki Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Arylboronic Acids/Esters [2]
| Arylboronic Acid/Ester | Yield (%) |
| 3-Chlorophenylboronic acid | 65 |
| 3,4-Dichlorophenylboronic acid | 68 |
| 3-Acetylphenylboronic acid | 60 |
| 4-Methylphenylboronic acid | 57 |
| 3,5-Dimethylphenylboronic acid | 62 |
| Reaction Conditions: Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane.[2] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for structurally similar substrates and should be optimized for specific cases.[1][3]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water, or THF/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-amino-5-aryl-3-(diethylamino)pyrazine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, for the synthesis of arylamines.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 2-Amino-5-bromo-3-(diethylamino)pyrazine with a generic amine nucleophile (R¹R²NH).
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps including oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][4]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize common components used in similar reactions, which can serve as a starting point for the amination of this compound.
Table 1: Palladium Catalysts
| Catalyst | Common Name | Notes |
| Pd(OAc)₂ | Palladium(II) acetate | A common and relatively inexpensive palladium source.[5] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A Pd(0) source, often used in combination with various phosphine ligands.[6] |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | A stable Pd(II) precatalyst that is readily reduced in situ.[6] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | An air-stable catalyst, though may be less effective for some amine couplings.[6] |
Table 2: Phosphine Ligands
| Ligand | Common Name | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A bulky, electron-rich biarylphosphine ligand effective for a wide range of substrates.[6] |
| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | A highly effective and sterically hindered ligand.[6] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand known for its wide bite angle, often effective in preventing side reactions.[7] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A chiral bidentate ligand, useful for asymmetric aminations. |
Table 3: Bases
| Base | Common Name | Strength | Notes |
| NaOtBu | Sodium tert-butoxide | Strong | A very common and effective base for Buchwald-Hartwig reactions.[5] |
| KOtBu | Potassium tert-butoxide | Strong | Similar to NaOtBu, but can sometimes offer different reactivity. |
| LiHMDS | Lithium bis(trimethylsilyl)amide | Strong | Can be used when other bases fail, particularly for less nucleophilic amines. |
| K₂CO₃ | Potassium carbonate | Weak | A milder base, which can be advantageous for substrates with base-sensitive functional groups.[2] |
| Cs₂CO₃ | Cesium carbonate | Moderate | Often more effective than other inorganic carbonate bases. |
Table 4: Solvents
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A very common solvent for Buchwald-Hartwig aminations. |
| 1,4-Dioxane | 101 | Another frequently used solvent, but should be used with caution due to its potential to form peroxides. |
| DMF | 153 | A polar aprotic solvent that can be effective in some cases.[7] |
| t-Butanol | 82 | Can be used as a solvent, especially when using tert-butoxide bases. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).
-
Addition of Solvent: Add the anhydrous solvent (e.g., Toluene, typically 0.1-0.5 M concentration of the limiting reagent).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl pyrazine derivative.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the catalyst and ligand.
-
The use of anhydrous solvents and reagents is crucial for optimal results.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Amino-5-bromo-3-(diethylamino)pyrazine as a versatile synthetic building block in medicinal chemistry and materials science. This document includes its chemical properties, a putative synthesis protocol, and detailed experimental procedures for its application in cross-coupling reactions, particularly in the synthesis of kinase inhibitors.
Introduction
This compound is a polysubstituted pyrazine derivative that serves as a valuable intermediate in organic synthesis.[1][2] The pyrazine scaffold is a key structural motif in numerous clinically approved drugs and biologically active compounds.[3] The presence of an amino group, a bromine atom, and a diethylamino group provides multiple reactive sites, making it a versatile building block for the synthesis of complex heterocyclic compounds.[1][2] Its electron-rich aromatic system also makes it suitable for the development of dyes and fluorescent probes.[1] This compound is of particular interest in the development of kinase inhibitors for the treatment of diseases such as cancer.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 912773-09-2 | [1] |
| Molecular Formula | C₈H₁₃BrN₄ | [1] |
| Molecular Weight | 245.12 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C |
Synthesis Protocol (Putative)
General Procedure:
-
To a solution of 2-amino-3-(diethylamino)pyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM), slowly add bromine (1.2 eq) at room temperature.
-
Stir the reaction mixture overnight.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Cross-Coupling Reactions
The bromine atom on the pyrazine ring makes this building block an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the creation of diverse molecular libraries for drug discovery.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[7][9] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[2]
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Condition | Description | Typical Amount/Value |
| Aryl Halide | This compound | 1.0 eq |
| Boronic Acid | Arylboronic acid or ester | 1.1 - 1.5 eq |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd-PEPPSI-IPr | 1 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | - |
| Temperature | 60 - 110 °C | - |
| Time | 4 - 24 hours | - |
Note: Conditions should be optimized for each specific substrate.
Sonogashira Cross-Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrazine core and a terminal alkyne, yielding alkynyl-substituted pyrazines.[8][10][11] These products can serve as key intermediates for the synthesis of more complex molecules, including those with applications in materials science and as bioactive compounds.[12]
Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add an anhydrous solvent such as DMF, followed by an amine base (e.g., triethylamine, Et₃N).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Reagents and Conditions for Sonogashira Coupling
| Reagent/Condition | Description | Typical Amount/Value |
| Aryl Halide | This compound | 1.0 eq |
| Alkyne | Terminal alkyne | 1.2 - 1.5 eq |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | 2.5 - 5 mol% |
| Cu Co-catalyst | CuI | 5 - 10 mol% |
| Base | Et₃N, HNiPr₂ | 2.0 - 3.0 eq |
| Solvent | DMF, THF | - |
| Temperature | Room Temperature - 100 °C | - |
| Time | 3 - 16 hours | - |
Note: Conditions should be optimized for each specific substrate.
Application in Kinase Inhibitor Synthesis
The pyrazine core is a prevalent scaffold in a multitude of kinase inhibitors.[3][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[3][4][5] The functional groups on this compound allow for the strategic introduction of various substituents to optimize binding to the ATP-binding pocket of target kinases.
For instance, the amino group can act as a hydrogen bond donor, while the diethylamino group can provide steric bulk and influence solubility. The bromine atom serves as a handle for introducing larger aromatic or heteroaromatic moieties via cross-coupling reactions, which can form key interactions with the kinase active site.
Caption: Synthetic workflow for kinase inhibitors.
Signaling Pathway Context
Compounds synthesized using the this compound building block often target protein kinases involved in cell proliferation, survival, and differentiation pathways. A common target class is the Spleen Tyrosine Kinase (Syk), which plays a critical role in B-cell receptor signaling.[6] Inhibition of Syk can be a therapeutic strategy for autoimmune diseases and B-cell malignancies.[6]
Caption: Simplified Syk signaling pathway.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds, particularly for the development of novel kinase inhibitors. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Evaluation of 2-Amino-5-bromo-3-(diethylamino)pyrazine as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"2-Amino-5-bromo-3-(diethylamino)pyrazine" is a substituted aminopyrazine compound. The pyrazine scaffold is a prominent structural motif in the development of small molecule kinase inhibitors.[1][2] Specifically, 2-amino-3,5-disubstituted pyrazines have been identified as a key scaffold in the design of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[1] Overexpression of Aurora kinases is implicated in the progression of various human cancers, making them attractive targets for anticancer therapies.[3]
These application notes provide detailed protocols for the experimental evaluation of "this compound" as a potential Aurora kinase inhibitor. The methodologies described cover in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects on cellular processes regulated by Aurora kinases.
Quantitative Data Summary
While specific experimental data for "this compound" is not publicly available, the following table presents representative data for a closely related 2-amino-5-bromopyrazine derivative (Compound 1) disclosed in patent WO 2008/079822 A1 as an Aurora kinase inhibitor. This data is provided for illustrative purposes to guide experimental design and interpretation.
Table 1: Representative Biological Activity of a 2-Amino-5-bromopyrazine Analog (Compound 1)
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | Aurora A Kinase | 15 |
| Aurora B Kinase | 35 | |
| Cellular Proliferation | HCT-116 (Colon) | 80 |
| HeLa (Cervical) | 120 | |
| NCI-H460 (Lung) | 150 |
Disclaimer: The data presented in this table is for a representative compound from the patent literature and may not reflect the actual activity of "this compound". Experimental validation is required.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro inhibition of Aurora A and Aurora B kinases.
a. Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Kemptide (LRRASLG) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
"this compound" stock solution in DMSO
-
384-well white assay plates
b. Procedure:
-
Prepare serial dilutions of "this compound" in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add 2.5 µL of kinase buffer with DMSO.
-
Add 2.5 µL of a solution containing the kinase (Aurora A or Aurora B) and substrate (Kemptide) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the compound on the proliferation of cancer cell lines.
a. Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
"this compound" stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
b. Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in complete cell culture medium.
-
Remove the medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% inhibition of growth) value.
Cell-Based Inhibition of Histone H3 Phosphorylation
This protocol assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
a. Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
"this compound" stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Primary antibody for a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
SDS-PAGE gels
b. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of "this compound" for a defined period (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Histone H3 phosphorylation.
Visualizations
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
References
Application Note: A Scalable Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, offering a robust and scalable route to this valuable building block. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate ease of use and reproducibility in a research and development setting.
Introduction
Substituted aminopyrazines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. Specifically, this compound serves as a versatile intermediate for the synthesis of kinase inhibitors and other therapeutic agents. The controlled and efficient synthesis of this compound on a larger scale is therefore of significant interest to the drug development community. The protocol herein describes the synthesis of this compound from the readily available starting material, 2-amino-3,5-dibromopyrazine, through a nucleophilic aromatic substitution reaction with diethylamine.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where one of the bromine atoms on the pyrazine ring is displaced by diethylamine. The electron-withdrawing nature of the pyrazine ring and the existing amino group facilitates this substitution, primarily at the 3-position.
Starting Material: 2-Amino-3,5-dibromopyrazine Reagent: Diethylamine Product: this compound
Experimental Protocol
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Diethylamine
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer/temperature probe
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-amino-3,5-dibromopyrazine and anhydrous dimethylformamide (DMF).
-
Addition of Base: To the stirred suspension, add potassium carbonate.
-
Addition of Nucleophile: Slowly add diethylamine to the reaction mixture at room temperature using an addition funnel over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Amino-3,5-dibromopyrazine | 1.0 equivalent |
| Diethylamine | 2.0 - 3.0 equivalents |
| Potassium Carbonate | 2.0 - 3.0 equivalents |
| Solvent | |
| Anhydrous Dimethylformamide (DMF) | 5 - 10 mL per gram of starting material |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 - 16 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Expected Yield | |
| Yield | 70-85% (typical) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Diethylamine is a corrosive and flammable liquid. Handle with care.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for implementation in both academic and industrial research laboratories. The provided quantitative data and workflow diagram are intended to aid in the successful execution and potential optimization of this important synthetic transformation.
Application Notes and Protocols for Parallel Synthesis Using 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing "2-Amino-5-bromo-3-(diethylamino)pyrazine" as a versatile scaffold in parallel synthesis for the rapid generation of compound libraries. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating diverse chemical entities for screening and lead optimization. Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, frequently targeting protein kinases involved in cell signaling pathways.[1][2]
The core structure of this compound offers two primary points for diversification: the bromine atom at the 5-position, which is amenable to substitution via cross-coupling reactions, and the amino group at the 2-position, which can be further functionalized. This document will focus on leveraging the reactivity of the bromo group for library synthesis.
Data Presentation: Representative Library Synthesis
The following tables summarize quantitative data from a representative parallel synthesis of a library of 2,5-disubstituted 3-(diethylamino)pyrazine derivatives. The synthesis was performed using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, heteroaryl, and amine substituents at the 5-position. The yields presented are typical for these types of reactions on similar heterocyclic systems.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid (R-B(OH)₂) | Product R Group | Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 82 |
| 3 | 3-Fluorophenylboronic acid | 3-Fluorophenyl | 78 |
| 4 | Pyridin-3-ylboronic acid | Pyridin-3-yl | 75 |
| 5 | Thiophen-2-ylboronic acid | Thiophen-2-yl | 79 |
| 6 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 1-Methyl-1H-pyrazol-4-yl | 72 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine (R₂NH) | Product NR₂ Group | Yield (%) |
| 1 | Morpholine | Morpholino | 92 |
| 2 | Piperidine | Piperidino | 88 |
| 3 | Aniline | Anilino | 75 |
| 4 | Benzylamine | Benzylamino | 81 |
| 5 | N-Methylpiperazine | 4-Methylpiperazin-1-yl | 90 |
| 6 | Pyrrolidine | Pyrrolidino | 85 |
Experimental Protocols
General Workflow for Parallel Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a compound library starting from this compound.
Caption: A generalized workflow for the parallel synthesis of a chemical library.
Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes the parallel synthesis of a library of 2-amino-5-aryl-3-(diethylamino)pyrazines.
Materials:
-
This compound
-
A library of boronic acids
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.2 M solution of this compound in 1,4-dioxane.
-
Prepare a 0.3 M solution of each boronic acid in 1,4-dioxane.
-
Prepare a 1 M aqueous solution of Na₂CO₃.
-
Prepare a 0.02 M solution of Pd(dppf)Cl₂ in 1,4-dioxane.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the respective boronic acid stock solution (0.06 mmol).
-
Add 100 µL of the Na₂CO₃ stock solution (0.1 mmol).
-
Add 50 µL of the Pd(dppf)Cl₂ stock solution (0.001 mmol).
-
-
Reaction:
-
Seal the reaction block/vials.
-
Heat the reaction mixture at 100 °C for 2 hours in a microwave reactor or for 12 hours in a heating block.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Allow the reaction mixtures to cool to room temperature.
-
Dilute each reaction with 500 µL of ethyl acetate and 500 µL of water.
-
Separate the organic layer using a liquid handler or by manual pipetting.
-
Wash the organic layer with brine (500 µL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude products by parallel preparative HPLC.
-
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol describes the parallel synthesis of a library of 2-amino-5-(substituted-amino)-3-(diethylamino)pyrazines.
Materials:
-
This compound
-
A library of primary and secondary amines
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare a 0.3 M solution of each amine in toluene.
-
Prepare a 0.5 M solution of NaOtBu in toluene.
-
Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (0.01 M) and XPhos (0.02 M) in toluene under an inert atmosphere.
-
-
Reaction Setup (per well/vial, under inert atmosphere):
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the respective amine stock solution (0.06 mmol).
-
Add 100 µL of the NaOtBu stock solution (0.05 mmol).
-
Add 50 µL of the catalyst/ligand stock solution.
-
-
Reaction:
-
Seal the reaction block/vials.
-
Heat the reaction mixture at 110 °C for 4 hours in a microwave reactor or for 16 hours in a heating block.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Signaling Pathway Context
Pyrazine-based compounds are often designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. The synthesized library of 2,5-disubstituted 3-(diethylamino)pyrazine derivatives can be screened against a panel of kinases to identify potential therapeutic leads. Two important signaling pathways frequently targeted by pyrazine-based inhibitors are the c-Met and Bruton's Tyrosine Kinase (BTK) pathways.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[3][4] Overactivation of the c-Met pathway is implicated in the progression of various cancers.
Caption: The HGF/c-Met signaling cascade leading to cancer progression.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[5] Dysregulation of BTK signaling is associated with B-cell malignancies and autoimmune diseases.
Caption: The BTK signaling pathway in B-cell activation and survival.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-5-bromo-3-(diethylamino)pyrazine" for library synthesis in drug discovery
Topic: "2-Amino-5-bromo-3-(diethylamino)pyrazine" for Library Synthesis in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
This compound is a versatile heterocyclic building block ideal for the synthesis of compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors.[1] Its pyrazine core is a common scaffold in many clinically relevant molecules due to its ability to form key interactions with biological targets.[2][3] The presence of a bromine atom at the 5-position allows for straightforward diversification through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4] The amino and diethylamino groups provide additional points for hydrogen bonding and can be crucial for modulating the pharmacokinetic properties of the final compounds.
Key Features of this compound:
-
Versatile Scaffold: The pyrazine ring is a privileged structure in medicinal chemistry, often found in kinase inhibitors.[2]
-
Facile Diversification: The bromo substituent is a handle for palladium-catalyzed cross-coupling reactions, allowing for the generation of large and diverse compound libraries.[4]
-
Tunable Properties: The amino and diethylamino groups can be modified to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the synthesized compounds.
Application: Synthesis of a Kinase Inhibitor Library
This document provides a protocol for the synthesis of a small, focused library of potential kinase inhibitors based on the this compound scaffold. The library will be synthesized via a parallel Suzuki-Miyaura cross-coupling reaction with a selection of commercially available boronic acids. The resulting compounds can then be screened against a panel of kinases to identify potential hits for further optimization. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a relevant target for such a library.[5][6][7]
Quantitative Data
The following table represents hypothetical screening data for a small library of compounds derived from this compound, tested against a target kinase (e.g., PI3Kα).
| Compound ID | R-Group (from Boronic Acid) | Molecular Weight ( g/mol ) | PI3Kα IC50 (nM) |
| PZ-001 | Phenyl | 321.41 | 850 |
| PZ-002 | 4-Fluorophenyl | 339.40 | 620 |
| PZ-003 | 3-Methoxyphenyl | 351.44 | 450 |
| PZ-004 | Pyridin-3-yl | 322.40 | 300 |
| PZ-005 | Thiophen-2-yl | 327.47 | 710 |
Experimental Protocols
Protocol: Parallel Synthesis of a Pyrazine Library via Suzuki-Miyaura Coupling
This protocol describes the parallel synthesis of a 5-member compound library from this compound and five different boronic acids in a 96-well plate format.
Materials:
-
This compound (Starting Material)
-
A selection of aryl and heteroaryl boronic acids (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid, 3-Methoxyphenylboronic acid, Pyridin-3-ylboronic acid, Thiophen-2-ylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
96-well reaction block with sealing mat
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in 1,4-dioxane.
-
Prepare 0.3 M solutions of each boronic acid in 1,4-dioxane.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
Prepare a catalyst stock solution of Pd(dppf)Cl₂ in 1,4-dioxane (e.g., 10 mg/mL).
-
-
Reaction Setup (in a 96-well reaction block under an inert atmosphere):
-
To each designated well, add this compound solution (e.g., 100 µL, 0.02 mmol, 1.0 equiv).
-
To each well, add the corresponding boronic acid solution (e.g., 80 µL, 0.024 mmol, 1.2 equiv).
-
Add the K₂CO₃ solution to each well (e.g., 20 µL, 0.04 mmol, 2.0 equiv).
-
Add the Pd(dppf)Cl₂ stock solution to each well (e.g., 3 µL, ~5 mol%).
-
Seal the reaction block with a sealing mat.
-
-
Reaction:
-
Place the reaction block on a heating plate and heat to 80-100 °C with stirring for 12-18 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add ethyl acetate (500 µL) and water (500 µL) to each well.
-
Mix thoroughly and then centrifuge the block to separate the layers.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with brine (500 µL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the organic solutions to a new 96-well plate for solvent evaporation.
-
-
Purification:
-
Purify the crude product from each well using preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Collect the fractions containing the desired product and lyophilize to obtain the final compounds.
-
-
Analysis:
-
Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
-
Visualizations
Caption: Parallel synthesis workflow for a pyrazine library.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [rjsvd.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of Substituted Aminopyrazines
Welcome to the technical support center for the bromination of substituted aminopyrazines. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of substituted aminopyrazines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity (Mixture of Mono- and Di-brominated Products)
Q: My reaction is yielding a mixture of 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine. How can I selectively synthesize the mono-brominated product?
A: Achieving selective monobromination requires careful control over reaction conditions, as the amino group strongly activates the pyrazine ring, making it susceptible to multiple substitutions.[1]
-
Control Stoichiometry: Use a controlled amount of the brominating agent. For selective mono-bromination, employing 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) is often effective.[2]
-
Optimize Temperature: Lowering the reaction temperature can enhance selectivity. Performing the reaction at room temperature instead of heating can favor the formation of the monobrominated product.[2] For instance, using 1.1 equivalents of NBS in acetonitrile (MeCN) at room temperature yields the monobrominated pyrazine with high performance.[2]
-
Solvent Choice: Acetonitrile has been identified as an ideal solvent for achieving good yields in the bromination of 2-aminopyrazine.[2][3]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can help prevent over-bromination.
Issue 2: Low or No Yield of Brominated Product
Q: I am observing very low conversion of my starting aminopyrazine, resulting in a poor yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including reaction conditions and reagent choice.
-
Microwave Irradiation: The use of microwave assistance has been shown to be essential for obtaining halogenated 2-aminopyrazine in excellent yields and with shorter reaction times.[2][3]
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a more effective and milder brominating agent than molecular bromine (Br₂) for activated heterocycles, leading to cleaner reactions and better yields.[2][4][5] The use of Br₂ can sometimes lead to complex mixtures or lower yields.[6]
-
Solvent Effects: The choice of solvent is critical. While acetonitrile is recommended, solvents like DMF or methanol under heating conditions have been reported to give very low yields.[2]
-
Catalyst: The addition of a catalyst like CuBr may slightly improve yields in some cases.[2]
-
Purity of Reagents: Ensure that the brominating agent, especially NBS, is pure. Impure NBS can be off-white or brown and may lead to unreliable results.[7][8] Recrystallization of NBS from hot water can purify it.[7]
Issue 3: Formation of Undesired Isomers
Q: The bromination of my substituted aminopyrazine is not occurring at the expected position. How do directing group effects influence the reaction's regioselectivity?
A: The regioselectivity of electrophilic aromatic substitution on the pyrazine ring is heavily influenced by the electronic properties of the existing substituents.
-
Activating Group Effect: The amino group (-NH₂) is a strong electron-donating group, which activates the pyrazine ring for electrophilic substitution.[9][10] It directs bromination primarily to the positions ortho and para to itself. In 2-aminopyrazine, this results in preferential substitution at the 5-position (para) and then the 3-position (ortho).[2]
-
Deactivating Nature of Ring Nitrogens: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.[11] However, the activating effect of the amino group overcomes this deactivation.
-
Substituent Effects: The nature and position of other substituents on the ring will also influence the final regiochemical outcome. Electron-withdrawing groups can deactivate specific positions, while other activating groups can compete with the amino group's directing effect.
Issue 4: Difficult Purification
Q: I am struggling to separate the desired brominated aminopyrazine from the reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: This is the most effective method. A gradient elution using a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is often necessary to resolve different isomers and byproducts.[5]
-
Filtration and Washing: In some cases, if the product precipitates from the reaction mixture, it can be collected by filtration. Washing with appropriate solvents can remove impurities. For example, after reacting 2-aminopyrazine with NBS in dichloromethane, the reaction mixture can be filtered through diatomaceous earth (Celite®), treated with silica gel, and concentrated before final purification.[12]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for substituted aminopyrazines?
A1: N-Bromosuccinimide (NBS) is generally the reagent of choice for the bromination of 2-aminopyrazine and its derivatives.[2] It is a convenient and solid source of electrophilic bromine that often provides better yields and selectivity compared to liquid bromine (Br₂), which can be more aggressive and lead to over-bromination.[4][5]
Q2: How can I achieve di-bromination of 2-aminopyrazine?
A2: To synthesize 2-amino-3,5-dibromopyrazine, an excess of the brominating agent is required. Using 2.2 to 3.3 equivalents of NBS and heating the reaction, often with microwave assistance, will typically yield the di-brominated product.[2] Alternatively, the isolated monobrominated derivative can be subjected to a second bromination step to obtain the dibrominated pyrazine in good yield.[2]
Q3: What role does microwave irradiation play in these reactions?
A3: Microwave irradiation is crucial for improving reaction efficiency. It significantly reduces reaction times and often leads to higher yields of the desired halogenated products compared to conventional heating methods.[2][3]
Q4: Are there any specific safety precautions for handling N-Bromosuccinimide (NBS)?
A4: Yes. Although NBS is safer to handle than liquid bromine, it is an irritant and should be handled with care in a well-ventilated fume hood.[8] Avoid inhalation of the powder. NBS can decompose over time, especially when exposed to light and moisture, releasing bromine. It should be stored in a refrigerator.[8] Pure NBS is white; a yellow or brown coloration indicates the presence of bromine.[7]
Data Summary: Bromination of 2-Aminopyrazine
The following table summarizes various reaction conditions and their outcomes for the bromination of 2-aminopyrazine, providing a clear comparison for experimental design.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Yield of 2-amino-5-bromopyrazine | Yield of 2-amino-3,5-dibromopyrazine | Reference |
| 1 | NBS (1.1) | MeCN | RT | 2h | High Performance | - | [2] |
| 2 | NBS (1.1) | MeCN | 100 °C (MW) | 5 min | Good Yield | 6% | [2] |
| 3 | NBS (3.3) | MeCN | 100 °C | - | - | 38% | [2] |
| 4 | NBS (from entry 1 product) | MeCN | 100 °C (MW) | 5 min | - | 77% | [2] |
| 5 | Br₂ (2.1), Pyridine | CHCl₃ | RT | 4h | - | 77.8% | [13] |
| 6 | NBS (1.0) | CH₂Cl₂ | RT | 3.5h | Good Yield | - | [12] |
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Aminopyrazine using NBS
This protocol is optimized for the synthesis of 2-amino-5-bromopyrazine.
-
Preparation: Dissolve 2-aminopyrazine (1.0 eq.) in acetonitrile (MeCN) in a vessel suitable for microwave synthesis.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromopyrazine.[2]
Protocol 2: Di-bromination of 2-Aminopyrazine using NBS with Microwave Assistance
This protocol is designed for the synthesis of 2-amino-3,5-dibromopyrazine.
-
Preparation: To a solution of 2-aminopyrazine (1.0 eq.) in acetonitrile (MeCN) in a microwave-safe tube, add N-Bromosuccinimide (NBS) (2.2 eq.).
-
Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to 100 °C and maintain this temperature for 5 minutes.[2]
-
Monitoring: After cooling, check for the completion of the reaction by TLC.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via column chromatography to isolate 2-amino-3,5-dibromopyrazine.[2]
Visual Guides
Workflow and Decision Making
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for common issues.
Caption: General workflow for the bromination of aminopyrazines.
Caption: Troubleshooting decision tree for bromination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 错误页 [amp.chemicalbook.com]
- 13. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2). The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and frequently employed strategy for synthesizing polysubstituted pyrazines involves a multi-step process. A common approach begins with a commercially available substituted aminopyrazine, followed by sequential introduction of the desired functional groups. For the target molecule, a likely route involves the bromination of an aminopyrazine precursor followed by a nucleophilic aromatic substitution to introduce the diethylamino group, or vice-versa. The specific order of these steps can significantly impact the reaction outcome and impurity profile.
Q2: What are the critical parameters to control during the bromination step?
A2: The bromination of aminopyrazines is an electrophilic aromatic substitution. Key parameters to control include the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), the reaction temperature, the solvent, and the stoichiometry of the reagents. Over-bromination to form di-bromo species is a common side reaction, which can be minimized by careful control of the amount of brominating agent and the reaction temperature.
Q3: What challenges might I face during the introduction of the diethylamino group?
A3: The introduction of the diethylamino group likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Challenges can include slow reaction rates, requiring elevated temperatures or the use of a catalyst. At higher temperatures, side reactions such as the formation of oligomeric byproducts can occur.[1] The choice of solvent and base is also critical to ensure good solubility of the reactants and to neutralize any acid generated during the reaction.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved using column chromatography on silica gel. The appropriate solvent system for elution will need to be determined empirically, for example, by using thin-layer chromatography (TLC). Recrystallization from a suitable solvent or solvent mixture may also be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction in either the bromination or amination step. | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure the purity of starting materials and reagents. |
| Suboptimal reaction conditions (temperature, solvent, catalyst). | Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts (for the SNAr step). | |
| Product loss during work-up or purification. | Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. | |
| Presence of Di-brominated Impurity | Over-bromination of the pyrazine ring. | Use a stoichiometric amount of the brominating agent (e.g., NBS). Add the brominating agent portion-wise at a low temperature to control the reaction. |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure efficient mixing. |
| Deactivation of the catalyst (if used). | Use fresh catalyst and ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Formation of a Tar-like Substance | Polymerization or decomposition at high temperatures. | For the amination step, consider using a lower reaction temperature for a longer duration. The use of a catalyst might allow for milder reaction conditions. |
| Instability of intermediates or product under the reaction conditions. | Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. | |
| Hydrolysis of the Bromo-substituent | Presence of water in the reaction mixture, especially at elevated temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the proposed synthetic steps for this compound. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and substrate.
| Reaction Step | Product | Typical Yield Range (%) | Common Impurities | Reference for Analogous Reaction |
| Bromination of an aminopyrazine | 2-Amino-5-bromopyrazine derivative | 60 - 90 | Di-brominated product, unreacted starting material | [2] |
| Nucleophilic Aromatic Substitution | 2-Amino-3-(diethylamino)pyrazine derivative | 50 - 85 | Unreacted halo-pyrazine, oligomeric byproducts | [1][3] |
Experimental Protocols
Note: These are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Bromination of 2-Amino-3-(diethylamino)pyrazine
This protocol assumes the diethylamino group is already present on the pyrazine ring.
-
Reaction Setup: To a solution of 2-Amino-3-(diethylamino)pyrazine in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Amino-5-bromo-3-chloropyrazine with Diethylamine
This protocol assumes a di-halogenated pyrazine as the starting material.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-bromo-3-chloropyrazine in a suitable high-boiling solvent (e.g., DMSO, NMP, or dioxane).
-
Addition of Reagents: Add diethylamine (2-5 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The use of a palladium catalyst and a suitable ligand may be necessary to facilitate the reaction.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Over-bromination as a potential side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
"2-Amino-5-bromo-3-(diethylamino)pyrazine" stability issues and storage conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 2-Amino-5-bromo-3-(diethylamino)pyrazine. Proper handling and storage are crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated. It is also advisable to protect the compound from light and moisture.
Q2: What is the expected shelf-life of this compound?
Q3: I am seeing unexpected side products in my reaction. Could this be due to the degradation of this compound?
A3: Yes, unexpected side products can be an indication of compound degradation. Substituted pyrazines can be sensitive to factors like air, light, and moisture. If you suspect degradation, it is recommended to verify the purity of your starting material.
Q4: How should I handle this compound safely?
A4: General safe handling practices for substituted pyrazines should be followed. This includes using the compound in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] Always wash your hands thoroughly after handling.[3][4]
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is limited. However, as a general precaution for substituted pyrazines, it should be stored away from strong oxidizing agents and incompatible materials.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If the purity is compromised, use a fresh batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Change in Physical Appearance (e.g., color, texture) | Potential degradation of the compound. | 1. Do not use the compound if you observe a significant change in its physical appearance. 2. Compare the appearance to a fresh, unopened sample if available. 3. Consider performing analytical tests to confirm degradation. |
| Low Reaction Yield | Reduced potency of the starting material due to degradation. | 1. Confirm the purity of the this compound. 2. If the purity is acceptable, re-evaluate your reaction conditions. 3. If the purity is low, obtain a new batch of the compound. |
Experimental Protocols
Protocol: Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Aliquot the compound into several vials.
-
Designate a set of vials for each storage condition to be tested (e.g., room temperature/dark, refrigerated/dark, room temperature/light, elevated temperature/dark).
-
Ensure each vial is securely sealed.
-
-
Initial Analysis (Time Zero):
-
Take one vial and perform an initial purity analysis using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Record the initial purity and any observed impurities.
-
Document the physical appearance of the compound.
-
-
Storage:
-
Place the sets of vials in their designated storage conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the same purity analysis as in the initial analysis.
-
Record the purity, any new impurities, and any changes in physical appearance.
-
-
Data Analysis:
-
Compare the purity data and physical observations at each time point to the initial analysis.
-
A significant decrease in purity or the appearance of new impurity peaks indicates degradation under that specific storage condition.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine.
Frequently Asked Questions (FAQs)
Q1: I am observing several unexpected peaks in the HPLC analysis of my crude reaction mixture. What are the likely identities of these byproducts?
A1: In the synthesis of this compound, typically via nucleophilic aromatic substitution on a di-halogenated pyrazine, several byproducts can form. The most common impurities include unreacted starting material, di-substituted products, and potentially regioisomers. For a typical synthesis starting from 2-amino-3,5-dibromopyrazine, you should look for the mass corresponding to the starting material and a di-substituted product where both bromine atoms have been replaced by diethylamine.
Q2: What is the most probable major byproduct and how can I minimize its formation?
A2: The most likely major byproduct is the di-substituted pyrazine, 2-amino-3,5-bis(diethylamino)pyrazine. This occurs when diethylamine reacts at both bromine positions on the pyrazine ring. To minimize its formation, you can try the following:
-
Control Stoichiometry: Use a controlled amount of diethylamine (closer to a 1:1 molar ratio with the starting material).
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for mono-substitution.
-
Reaction Time: Shorter reaction times can help to reduce the formation of the di-substituted product. Monitor the reaction progress closely using TLC or HPLC.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors in pyrazine synthesis.[1] Common issues include:
-
Incomplete Reaction: The nucleophilic substitution may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.[2]
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical. Ensure your reagents are anhydrous if the reaction is moisture-sensitive.[2]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh workup conditions. Avoid overly acidic or basic conditions during extraction and purification if your product is unstable.[1]
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions, consuming your reactants and lowering the yield of the desired product.[1]
Q4: How can I effectively purify the final product and remove the identified byproducts?
A4: Purification of pyrazine derivatives can often be achieved using column chromatography on silica gel.[3] A solvent system of hexane and ethyl acetate is often effective for separating pyrazines with different polarities.[3] The polarity of the eluent can be gradually increased to first elute the less polar di-substituted byproduct, followed by the desired mono-substituted product, and finally the more polar starting material. Recrystallization can also be an effective method for final purification if a suitable solvent is found.[1]
Potential Byproducts in the Synthesis of this compound
The following table summarizes the potential byproducts when synthesizing this compound from a plausible precursor like 2-amino-3,5-dibromopyrazine.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Target Product | This compound | C₈H₁₃BrN₄ | 245.12 | 245.0, 247.0 (Br isotopes) |
| Starting Material | 2-Amino-3,5-dibromopyrazine | C₄H₃Br₂N₃ | 252.90 | 251.9, 253.9, 255.9 (Br isotopes) |
| Di-substituted Byproduct | 2-Amino-3,5-bis(diethylamino)pyrazine | C₁₂H₂₂N₅ | 236.34 | 237.2 |
| Isomeric Byproduct | 2-Amino-3-bromo-5-(diethylamino)pyrazine | C₈H₁₃BrN₄ | 245.12 | 245.0, 247.0 (Br isotopes) |
| Hydrolysis Byproduct | 2-Amino-5-bromo-3-hydroxypyrazine | C₄H₄BrN₃O | 190.00 | 189.9, 191.9 (Br isotopes) |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method starting from 2-amino-3,5-dibromopyrazine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Addition of Reagents: Add a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents). To this mixture, add diethylamine (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Byproduct Analysis by HPLC-MS
This protocol provides a general method for analyzing the crude reaction mixture to identify the target product and potential byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for HPLC-MS analysis.
-
HPLC Conditions:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazine core absorbs, typically around 270 nm.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting material, product, and potential byproducts (e.g., m/z 150-400).
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify peaks corresponding to the expected [M+H]⁺ values of the target compound and the byproducts listed in the table above.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, offering potential solutions to improve reaction yield and purity.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in multi-step pyrazine syntheses can arise from several factors. A systematic approach is crucial for diagnosis.
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Purity of Starting Materials: Impurities in your initial reagents, such as the precursor aminopyrazine, can introduce competing side reactions that consume reagents and complicate purification.[1] Always verify the purity of starting materials by techniques like NMR or LC-MS before beginning the synthesis.
-
Atmosphere Control: Pyrazine rings and their intermediates, especially those with electron-donating amino groups, can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of N-oxide byproducts and other degradation products.
-
Reaction Monitoring: Relying solely on reaction time can be misleading. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures you quench the reaction upon completion, preventing the formation of degradation products from prolonged exposure to reaction conditions.
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Temperature Control: Both the bromination and amination steps are sensitive to temperature. Excursions from the optimal temperature can lead to the formation of undesired isomers or di-substituted products. Ensure stable and accurate temperature control throughout the reaction.
Question 2: The bromination step results in a mixture of products, including di-brominated species. How can this be controlled?
Answer: The presence of two activating groups (amino and diethylamino) on the pyrazine ring makes it highly susceptible to electrophilic substitution, often leading to over-bromination.
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Choice of Brominating Agent: While liquid bromine can be effective, it is highly reactive. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can provide better selectivity for mono-bromination.
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to di-bromination. A starting point of 1.0 to 1.1 equivalents is recommended.
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Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[2] Reactions at elevated temperatures are more likely to yield multiple products.
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Solvent: The choice of solvent can influence reactivity. Halogenated solvents like dichloromethane (DCM) are common.[3][4] Acetic acid has also been used for bromination of similar heterocyclic systems, but can present its own challenges.[5]
Question 3: I am struggling with the nucleophilic substitution step to introduce the diethylamino group. What are the key parameters to optimize?
Answer: The nucleophilic aromatic substitution (SNAr) of a halogen (like chlorine or bromine) with diethylamine depends heavily on reaction conditions.
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Leaving Group: The reaction is typically more facile with a better leaving group. If starting from a 3-chloro- or 3-bromopyrazine, the reaction should be feasible.
-
Solvent and Temperature: This reaction often requires heat to proceed at a reasonable rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often used. It is critical to optimize the temperature, as excessive heat can lead to decomposition.
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Base: A non-nucleophilic base may be required to scavenge the HBr or HCl generated during the reaction. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are common choices.
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Excess Amine: Using an excess of diethylamine can often serve as both the nucleophile and the base, driving the reaction towards the product.
Question 4: Purification of the final product is challenging due to persistent impurities. What purification strategies are most effective?
Answer: Effective purification is key to obtaining a high-quality final product.
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Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.
-
Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity.[1] The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[1] Test various solvents like ethanol, isopropanol, or mixtures with water.
Data Presentation
The following table provides an illustrative example of how reaction conditions can be optimized for a key step, such as the bromination of an aminopyrazine precursor.
| Table 1: Illustrative Bromination Reaction Optimization | |||||
| Entry | Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Amino-3-(diethylamino)pyrazine | Br₂ (1.1) | DCM | 25 | 65 |
| 2 | 2-Amino-3-(diethylamino)pyrazine | Br₂ (1.5) | DCM | 25 | 50 (with 20% di-bromo) |
| 3 | 2-Amino-3-(diethylamino)pyrazine | NBS (1.1) | DCM | 25 | 78 |
| 4 | 2-Amino-3-(diethylamino)pyrazine | NBS (1.1) | Acetonitrile | 0 | 85 |
| 5 | 2-Amino-3-(diethylamino)pyrazine | NBS (1.1) | DCM | 0 | 82 |
Representative Experimental Protocol
Disclaimer: The following is a representative, hypothetical protocol based on established chemical principles for the synthesis of substituted pyrazines.[3][4] It should be adapted and optimized for specific laboratory conditions.
Step A: Synthesis of 2-Amino-3-(diethylamino)pyrazine (Intermediate)
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To a solution of 2-amino-3-chloropyrazine (1.0 eq) in acetonitrile (10 mL/g), add diethylamine (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C in a sealed vessel.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-3-(diethylamino)pyrazine.
Step B: Synthesis of this compound (Final Product)
-
Dissolve 2-amino-3-(diethylamino)pyrazine (1.0 eq) in dichloromethane (DCM, 20 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound.
Visualizations
The following diagrams illustrate a logical troubleshooting workflow and a potential side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromopyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions with bromopyrazine substrates.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My reaction shows low or no conversion of the bromopyrazine starting material. What are the common causes and how can I improve the yield?
Low or no conversion in cross-coupling reactions with bromopyrazines is a frequent issue. Several factors, primarily related to the electronic properties of the pyrazine ring and catalyst activity, can be responsible.
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Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting the reaction.[1][2]
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Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the precatalyst, or it may be deactivated by oxygen. It is crucial to ensure a genuinely inert atmosphere.[1]
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Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like pyrazines, bulky and electron-rich phosphine ligands are often beneficial.[3]
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Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the desired catalytic step but not so strong as to cause side reactions. The solvent must solubilize all reaction components.
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Poor Reagent Quality: Impurities in reagents, particularly the boronic acid or amine coupling partner, and residual water or oxygen in the solvent can poison the catalyst.[1]
To address these issues, a systematic optimization of reaction conditions is recommended. Consider screening different ligands, bases, and solvents. Ensuring rigorously anhydrous and deoxygenated conditions is paramount.
I am observing a significant amount of debrominated pyrazine as a byproduct. What causes this and how can it be minimized?
The formation of a debrominated pyrazine is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.
Potential sources of hydrides include the solvent (e.g., alcohols), the base, or impurities in the reagents.[1] To minimize hydrodehalogenation:
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Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases such as NaOtBu in Suzuki couplings, as the latter can sometimes promote this side reaction.[1]
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Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction in Suzuki couplings.[1]
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Reagent Purity: Ensure all reagents are of high purity and are stored correctly to prevent degradation that might lead to hydride impurities.[1]
-
Protecting Groups: In some cases, N-protection of a nearby functional group can suppress dehalogenation.[4]
My Suzuki-Miyaura reaction is plagued by the homocoupling of the boronic acid reagent. How can I prevent this?
Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen. To prevent this:
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Maintain an Inert Atmosphere: Rigorously deoxygenate the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
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Controlled Addition of Reagents: In some cases, pre-heating the mixture of the palladium catalyst, base, and bromopyrazine before adding the boronic acid can minimize homocoupling.
-
Copper Co-catalysis: While more common in other coupling reactions, the presence of copper can sometimes promote homocoupling. If using a copper co-catalyst, ensure conditions are strictly anaerobic.
Data Presentation: Ligand and Base Screening for Bromopyridine Cross-Coupling
While specific data for bromopyrazines is limited, the following tables summarize conditions for the cross-coupling of bromopyridines, which serve as excellent models for optimizing bromopyrazine couplings.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good[3] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81%[3] |
| BINAP | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Moderate[3] |
Table 2: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 40 |
| Various volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[5] |
Table 3: Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes
| Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[6] |
| 1-Octyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[6] |
| 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[6] |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions with bromopyrazines. These protocols should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the bromopyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
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Solvent Addition: Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 80-100 °C) under an inert atmosphere. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv).[1]
-
Reagent Addition: Add the bromopyrazine (1.0 equiv) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv).[1]
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Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
General Protocol for Sonogashira Coupling
-
Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask.[6]
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes. Then add the bromopyrazine (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N).[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction's progress.[6]
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Workup: Upon completion, cool the reaction to room temperature, concentrate the mixture, and purify the crude product, for example, by column chromatography.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding palladium-catalyzed cross-coupling reactions.
Caption: A step-by-step workflow for troubleshooting low yields in cross-coupling reactions.
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
Caption: Competing pathways leading to desired product versus dehalogenation.
References
Preventing debromination in reactions with "2-Amino-5-bromo-3-(diethylamino)pyrazine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-(diethylamino)pyrazine. The focus is on preventing debromination, a common side reaction encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
Debromination is the cleavage of the carbon-bromine (C-Br) bond, leading to the replacement of the bromine atom with a hydrogen atom. This is a significant issue as it results in the formation of an undesired byproduct, 2-Amino-3-(diethylamino)pyrazine, reducing the yield of the target molecule and complicating purification. The pyrazine ring, substituted with electron-donating amino and diethylamino groups, can be particularly susceptible to this side reaction under certain conditions.
Q2: Which reaction types are most prone to causing debromination of this compound?
Palladium-catalyzed cross-coupling reactions are the most common culprits. These include:
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Suzuki-Miyaura Coupling: While versatile for forming C-C bonds, the conditions can lead to reductive debromination.
-
Buchwald-Hartwig Amination: Used for C-N bond formation, this reaction can also result in the loss of the bromine substituent.[1][2][3][4][5]
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Sonogashira Coupling: This reaction, which forms C-C triple bonds, can also be accompanied by debromination.[6][7][8][9][10][11]
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Reductive conditions: Any reaction involving reducing agents, such as catalytic hydrogenation, can readily cleave the C-Br bond.
Q3: What are the key factors that influence the extent of debromination?
Several factors can promote the unwanted debromination side reaction:
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Catalyst System: The choice of palladium catalyst and, crucially, the phosphine ligand is critical. Less stable catalysts or inappropriate ligands can favor the reductive pathway.
-
Base: The type and strength of the base used can significantly impact the reaction outcome. Some bases can act as hydride donors, leading to debromination.
-
Temperature: Higher reaction temperatures often increase the rate of debromination.[12][13]
-
Solvent: The solvent can influence catalyst stability and reactivity, indirectly affecting the amount of debromination.
-
Presence of Hydride Sources: Impurities or reagents that can act as hydride donors (e.g., certain alcohols, amines, or even the boronic acid reagent in Suzuki coupling) can increase the incidence of debromination.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-Amino-3-(diethylamino)pyrazine.
-
The yield of the desired coupled product is lower than expected.
Troubleshooting Workflow:
Troubleshooting Flowchart for Suzuki Coupling.
Quantitative Data Summary (Illustrative):
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Ligand | PPh₃ | SPhos | 35 | 50 |
| Base | Na₂CO₃ | K₃PO₄ | 45 | 40 |
| Temperature | 110 °C | 80 °C | 50 | 35 |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[6]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms:
-
Formation of the debrominated starting material is observed alongside the desired aminated product.
-
Complex product mixture, making purification difficult.
Troubleshooting Workflow:
Troubleshooting Flowchart for Buchwald-Hartwig Amination.
Quantitative Data Summary (Illustrative):
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Ligand | BINAP | RuPhos | 40 | 45 |
| Base | NaOtBu | K₃PO₄ | 55 | 30 |
| Temperature | 100 °C | 85 °C | 60 | 25 |
Detailed Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
RuPhos (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed t-butanol or toluene
-
Reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, to a reaction vial, add this compound, the amine, K₃PO₄, RuPhos Pd G3, and RuPhos.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Issue 3: Debromination in Sonogashira Coupling
Symptoms:
-
Formation of the debrominated starting material and/or the homo-coupled alkyne (Glaser coupling).
-
Low yield of the desired 5-alkynyl-2-amino-3-(diethylamino)pyrazine.
Troubleshooting Workflow:
Troubleshooting Flowchart for Sonogashira Coupling.
Quantitative Data Summary (Illustrative):
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Copper Source | CuI (old stock) | Freshly purified CuI | 45 | 40 |
| Base | Triethylamine | DIPEA | 60 | 25 |
| Temperature | 80 °C | 50 °C | 70 | 15 |
Detailed Experimental Protocol: Optimized Sonogashira Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed THF or DMF
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube under inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent, followed by DIPEA and the terminal alkyne.
-
Stir the reaction at 50 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the amine salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 2-Amino-5-bromo-3-(diethylamino)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-5-bromo-3-(diethylamino)pyrazine" via recrystallization. Given the limited specific literature on this exact compound, the advice provided is based on established principles for the recrystallization of related aminopyrazine and other nitrogen-containing heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not polar enough. - Insufficient solvent volume. | - Try a more polar solvent or a solvent mixture. Good starting points include ethanol, isopropanol, or mixtures with small amounts of water or DMF. - Add more hot solvent in small increments until the compound dissolves. |
| Compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are present. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly. - Consider a preliminary purification step like column chromatography if significant impurities are suspected. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility. |
| Crystals are colored. | - Colored impurities are present in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. - Perform a second recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the volume of cold solvent used for washing the crystals. - Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, which contains polar amino groups, polar protic solvents are likely good candidates. We recommend starting with alcohols like ethanol or isopropanol . Solvent mixtures, such as ethanol/water or isopropanol/water, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a solvent selection test?
A2: Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cooled.
Q3: My compound has a low melting point. What precautions should I take?
A3: If your compound has a low melting point, it may "oil out" during recrystallization. To avoid this, use a solvent with a lower boiling point. Also, using a slightly larger volume of solvent and allowing for a slower cooling rate can help promote crystal formation instead of oiling.
Q4: Can I use a mixed solvent system?
A4: Yes, mixed solvent systems are often very effective. A common approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a good starting point could be a mixture of ethanol (good solvent) and water (poor solvent).
Q5: How can I improve the purity of my recrystallized product?
A5: For optimal purity, ensure that the dissolution is complete at the boiling point of the solvent and that the cooling process is slow and undisturbed to allow for the formation of well-defined crystals. Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering impurities from the mother liquor. If the purity is still not satisfactory, a second recrystallization may be necessary.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent mixture. For this compound, ethanol or an ethanol/water mixture is a recommended starting point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
| Compound | Solvent System | Temperature (°C) | Solubility (Mole Fraction) |
| 2-Amino-3-chloropyrazine | Tetrahydrofuran (THF) + Water | 25 | Varies with solvent ratio |
| 2-Amino-3,5-dibromopyrazine | N,N-Dimethylformamide (DMF) + Water | 25 | Varies with solvent ratio |
| 2-Aminopyridine | Ethanol | 25 | High |
| 2-Aminopyridine | Water | 25 | Moderate |
| 2-Aminopyridine | Toluene | 25 | Low |
This data is indicative and should be used as a guide for initial solvent screening.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Pyrazines
Welcome to the Technical Support Center for managing regioselectivity in the synthesis and functionalization of polysubstituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired isomeric purity in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of polysubstituted pyrazines.
Issue 1: Poor Regioselectivity in Minisci Reactions
Question: My Minisci reaction on a substituted pyrazine is giving a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in Minisci reactions on pyrazines can be challenging due to the similar reactivity of multiple C-H positions. Here are several factors to consider and optimize:
-
Steric Hindrance: Bulky substituents on the pyrazine ring can effectively block reaction at adjacent positions. For instance, a large group at the 2-position will sterically hinder attack at the 3-position, favoring functionalization at the 5- or 6-positions.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.
-
Solvent and pH: The reaction medium can influence the protonation state of the pyrazine nitrogen, which in turn affects the regiochemical outcome. Experimenting with different solvents and adjusting the pH can sometimes tune the selectivity.
-
Catalyst and Radical Source: The choice of catalyst and the radical precursor can impact the regioselectivity. Some catalytic systems may exhibit a higher preference for certain positions.
-
Blocking Groups: In some cases, a temporary blocking group can be installed to protect a more reactive site, directing the Minisci reaction to the desired position. This group can then be removed in a subsequent step.[1]
Issue 2: Unexpected Side Products in Halogenation Reactions
Question: I am attempting a halogenation on a polysubstituted pyrazine and observing the formation of multiple products and over-halogenation. How can I control this?
Answer: Halogenation of pyrazines can be aggressive and lead to a loss of selectivity. Here’s how you can troubleshoot this issue:
-
Milder Halogenating Agents: Switch to less reactive halogenating agents. For example, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine.
-
Control of Stoichiometry: Carefully control the stoichiometry of the halogenating agent to minimize over-halogenation. A slow, portion-wise addition of the reagent can also be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of competing side reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents may lead to more selective reactions.
-
Protecting Groups: If your pyrazine contains activating groups that are also susceptible to halogenation, consider protecting them before carrying out the reaction.
Issue 3: Difficulty in Separating Regioisomers
Question: I have synthesized a mixture of pyrazine regioisomers that are proving difficult to separate by standard column chromatography. What other techniques can I try?
Answer: The separation of structurally similar pyrazine isomers can be a significant challenge due to their similar physicochemical properties.[2] Here are some strategies to improve separation:
-
Chromatography Optimization:
-
Column Choice: Experiment with different stationary phases. A more polar or specialized column might provide better resolution than standard silica gel.
-
Eluent System: A systematic optimization of the mobile phase is crucial. Try different solvent mixtures and gradients. For reverse-phase HPLC, adjusting the pH of the mobile phase or changing the organic modifier (e.g., from acetonitrile to methanol) can be effective.[2]
-
-
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique for separating isomers, provided there is a sufficient difference in their solubilities.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and make separation easier. The derivatizing group can then be removed after separation.
-
Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution.
Frequently Asked Questions (FAQs)
Q1: How do electronic and steric effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on polysubstituted pyrazines?
A1: Both electronic and steric effects are critical in determining the outcome of SNAr on pyrazines.
-
Electronic Effects: The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Electron-withdrawing groups (EWGs) further enhance this reactivity and can direct the incoming nucleophile to specific positions by stabilizing the intermediate Meisenheimer complex. Conversely, electron-donating groups (EDGs) can deactivate the ring towards SNAr and direct the attack to other positions. For example, in 2-substituted 3,5-dichloropyrazines, an EDG at the C2-position directs amination to the C3-position, while an EWG at C2 directs it to the C5-position.[3]
-
Steric Effects: Large or bulky substituents will hinder the approach of a nucleophile to adjacent positions. This steric hindrance can be exploited to direct the reaction to less crowded sites on the pyrazine ring.
Q2: What is Directed Ortho-Metalation (DoM) and how can it be used to control regioselectivity in pyrazine functionalization?
A2: Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyrazines.[4] It involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. This generates a lithiated intermediate that can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For pyrazines, common DMGs include chloro, methoxy, and amide groups. For instance, a chloro group can direct lithiation to the adjacent C-H bond.[5]
Q3: What are the key parameters to consider for achieving regioselective Suzuki-Miyaura cross-coupling on polyhalogenated pyrazines?
A3: The key to regioselective Suzuki-Miyaura coupling on polyhalogenated pyrazines lies in the differential reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. By carefully selecting the reaction conditions, you can selectively couple at the more reactive halogen position while leaving the less reactive one intact for subsequent transformations. Important parameters to control include:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Some catalyst systems are more effective for less reactive C-Cl bonds.
-
Base: The strength and type of base can influence the reaction rate and selectivity.
-
Temperature: Lower reaction temperatures generally favor coupling at the more reactive halogen.
-
Solvent: The solvent can affect catalyst activity and solubility of the reactants.
Data Presentation
Table 1: Influence of C2-Substituent on the Regioselectivity of Amination of 2-Substituted 3,5-Dichloropyrazines
| C2-Substituent | Electronic Effect | Major Product (Position of Amination) | Minor Product (Position of Amination) | Regioisomeric Ratio (Major:Minor) |
| -OCH₃ | Electron-Donating | 3 | 5 | >95:5 |
| -CH₃ | Electron-Donating | 3 | 5 | >95:5 |
| -H | Neutral | 3 & 5 | - | Mixture |
| -Cl | Electron-Withdrawing | 5 | 3 | >95:5 |
| -CN | Electron-Withdrawing | 5 | 3 | >95:5 |
| -CO₂Me | Electron-Withdrawing | 5 | 3 | >95:5 |
Data is generalized from trends reported in the literature.[3]
Experimental Protocols
Protocol 1: Regioselective Minisci Reaction on a 2-Substituted Pyrazine (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-substituted pyrazine (1.0 equiv).
-
Reagent Addition: Add the radical precursor (e.g., a carboxylic acid, 2.0-3.0 equiv), a silver catalyst (e.g., AgNO₃, 0.1-0.2 equiv), and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0-3.0 equiv).
-
Solvent: Add a suitable solvent system, often a biphasic mixture such as acetonitrile/water or dichloromethane/water.
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired regioisomer.
Protocol 2: Directed Ortho-Metalation (DoM) of 2-Chloropyrazine
This protocol describes a typical DoM reaction on 2-chloropyrazine.[5]
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-chloropyrazine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv), to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 3: Regioselective Suzuki-Miyaura Coupling of a Dihalogenated Pyrazine
This protocol outlines a selective Suzuki coupling on a pyrazine bearing two different halogen atoms (e.g., 2-bromo-5-iodopyrazine).
-
Reaction Setup: To a Schlenk flask, add the dihalogenated pyrazine (1.0 equiv), the boronic acid or ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to a temperature that favors reaction at the more reactive halogen (e.g., 60-80 °C for a C-I bond). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the selective coupling is complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-coupled product.
Visualizations
Caption: Factors influencing regioselectivity in pyrazine reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision tree for separating pyrazine regioisomers.
References
Validation & Comparative
Efficacy of Aminopyrazine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific efficacy data for "2-Amino-5-bromo-3-(diethylamino)pyrazine" and its direct derivatives are not extensively available in public literature, the broader family of aminopyrazine-based compounds represents a significant and well-studied class of molecules in medicinal chemistry. These derivatives have been widely investigated, particularly as kinase inhibitors in the field of oncology. This guide provides an objective comparison of the performance of various aminopyrazine derivatives against different kinase targets, supported by experimental data from published research.
The aminopyrazine scaffold is a key pharmacophore that enables compounds to act as ATP-competitive inhibitors by forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] Modifications to this core structure have led to the development of potent and selective inhibitors for a range of protein kinases, which play a critical role in cellular signaling pathways, including proliferation, apoptosis, and inflammation.[2]
Comparative Efficacy of Aminopyrazine Derivatives
The following tables summarize the in vitro efficacy of different series of aminopyrazine derivatives against various kinase targets. The data is presented as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), which are standard measures of a compound's potency.
Table 1: Efficacy of 2-Aminopyrazine Derivatives Against Various Kinase Targets
| Derivative Class | Target Kinase | Compound | IC50 / Ki (nM) | Cell-Based Activity (IC50) | Reference Cell Line |
| Imidazo[1,5-a]pyrazin-8-amine | FGFR1 | Compound 7 | < 0.3 | - | - |
| FGFR2 | Compound 7 | 1.1 | - | - | |
| FGFR3 | Compound 7 | < 0.3 | - | - | |
| FGFR4 | Compound 7 | 0.5 | - | - | |
| BTK | Acalabrutinib (25) | 3 | - | - | |
| Pyrazolo[3,4-d]pyrimidin-4-amine | LCK | PP1 (40) | 5 | - | - |
| Fyn | PP1 (40) | 6 | - | - | |
| LCK | PP2 (41) | 4 | - | - | |
| Fyn | PP2 (41) | 3 | - | - | |
| RET | AD-80 (42) | 4 | - | - | |
| Substituted 2-Aminopyrazine | RET (wild-type & V804 mutant) | Compounds 68-73 | < 4 | - | - |
| ATR | Compounds 74-77 | ≤ 10 (Ki) | ≤ 100 nM | HTC116 (colorectal cancer) | |
| Pyrazine-2-carboxamide | HPK1 | Compounds 78-81 | < 3 | - | - |
| Aminopyrazine | Nek2 | Compound 12 | - | - | - |
| Pyrazino[2,3-b]pyrazines | mTOR | - | - | - | - |
Data sourced from multiple studies on aminopyrazine derivatives as kinase inhibitors.[2][3][4]
Table 2: Antiproliferative Activity of 1,4-Pyrazine-Containing p300/CBP HAT Inhibitors
| Compound | Target | p300 HAT IC50 (µM) | MCF-7 EC50 (µM) | LNCaP EC50 (µM) |
| 29 | p300/CBP HAT | 1.4 | 5.3 | 6.2 |
| 6 (inactive analog) | p300/CBP HAT | > 50 | > 50 | > 50 |
| A-485 (known inhibitor) | p300/CBP HAT | - | - | - |
Data from a study on 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in the evaluation of aminopyrazine derivatives.
1. Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Objective: To measure the IC50 value of a test compound against a specific kinase.
-
Materials:
-
Recombinant kinase enzyme (e.g., RET, ATR, HPK1).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).
-
Test compounds dissolved in DMSO.
-
Assay buffer.
-
96-well plates.
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or luminescence reader.
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a membrane or bead.
-
The amount of incorporated phosphate (or a luminescent signal from ADP production) is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
-
Objective: To determine the EC50 value of a test compound in a cell-based model.
-
Materials:
-
Cancer cell line (e.g., HTC116).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a detergent solution).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a period of time (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway that is often targeted by aminopyrazine-based kinase inhibitors. For instance, receptor tyrosine kinases (RTKs) like FGFR or RET, upon ligand binding, activate downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Kinase inhibitors block this signaling by competing with ATP for the binding site on the kinase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Aminopyrazines
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aminopyrazines is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the three primary synthetic routes to this important heterocyclic scaffold: classical condensation reactions, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, substrate scope, and operational considerations.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Approach | Key Advantages | Key Disadvantages | Typical Yields |
| Condensation Reaction | Construction of the pyrazine ring from acyclic precursors. | Atom-economical, often uses readily available starting materials. | Can lack regioselectivity with unsymmetrical precursors, may require harsh conditions. | 40-90% |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on a pre-formed pyrazine ring with an amine. | Simple procedure, often high-yielding for activated substrates. | Requires an electron-deficient pyrazine ring, limited by the availability of halopyrazine precursors. | 60-95% |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a halopyrazine with an amine. | Broad substrate scope (various amines and halopyrazines), high functional group tolerance, generally milder conditions than classical methods. | Requires a palladium catalyst and specific ligands, which can be costly; potential for metal contamination in the final product. | 70-98% |
Visualizing the Synthetic Pathways
The three principal strategies for synthesizing substituted aminopyrazines are depicted below, illustrating the different approaches to constructing the final product.
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of "2-Amino-5-bromo-3-(diethylamino)pyrazine." Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on known chemical shift and fragmentation patterns. This predicted data is compared with available experimental and predicted data for structurally similar alternative compounds: "2-Amino-5-bromo-3-chloropyrazine" and "2-Amino-3-bromo-5-methylpyrazine." This guide is intended to assist researchers in the identification and characterization of this and related compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for the target compound and its alternatives.
Table 1: 1H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) and Multiplicity | Protons |
| This compound (Predicted) | ~7.7 (s) | 1H (pyrazine-H) |
| ~4.5-5.0 (br s) | 2H (-NH2) | |
| ~3.4 (q, J ≈ 7 Hz) | 4H (-N(CH2CH3)2) | |
| ~1.2 (t, J ≈ 7 Hz) | 6H (-N(CH2CH3)2) | |
| 2-Amino-5-bromo-3-chloropyrazine (Predicted) | 8.05 (s) | 1H (pyrazine-H) |
| 5.02 (br s) | 2H (-NH2) | |
| 2-Amino-3-bromo-5-methylpyrazine (Experimental in CDCl3) | 7.83 (s) | 1H (pyrazine-H) |
| 4.93 (s) | 2H (-NH2) | |
| 2.41 (s) | 3H (-CH3) |
Table 2: 13C NMR Data (Predicted)
| Compound | Predicted Chemical Shift (δ) | Carbon |
| This compound | ~150-155 | C-2 |
| ~140-145 | C-3 | |
| ~110-115 | C-5 | |
| ~135-140 | C-6 | |
| ~45 | -N(CH2CH3)2 | |
| ~14 | -N(CH2CH3)2 | |
| 2-Amino-5-bromo-3-chloropyrazine | Not Available | - |
Table 3: Mass Spectrometry Data (Predicted)
| Compound | Predicted m/z | Interpretation |
| This compound | 258/260 | [M]+ isotopic pattern for Br |
| 243/245 | [M-CH3]+ | |
| 229/231 | [M-C2H5]+ | |
| 2-Amino-5-bromo-3-chloropyrazine | 207/209/211 | [M]+ isotopic pattern for Br and Cl |
| 2-Amino-3-bromo-5-methylpyrazine | 188/190 | [M]+ isotopic pattern for Br |
Table 4: IR Spectroscopy Data (Predicted Absorption Bands in cm-1)
| Functional Group | Predicted Wavenumber (cm-1) for this compound |
| N-H Stretch (Amino) | 3400-3200 (two bands) |
| C-H Stretch (Aliphatic) | 2970-2850 |
| C=N Stretch (Pyrazine ring) | 1600-1550 |
| N-H Bend (Amino) | 1640-1560 |
| C-N Stretch (Aromatic amine) | 1350-1250 |
| C-Br Stretch | 600-500 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Set a spectral width of 0 to 200 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
ESI-MS Acquisition (for accurate mass):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
EI-MS Acquisition (for fragmentation patterns):
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments.
-
-
Data Processing:
-
Analyze the resulting mass spectrum for the molecular ion peak ([M]+ or [M+H]+) and characteristic isotopic patterns (e.g., for bromine and chlorine).
-
Identify major fragment ions to aid in structure elucidation.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm-1.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of "this compound."
Caption: Workflow for the spectroscopic analysis and structure confirmation.
This guide provides a foundational framework for the spectroscopic characterization of "this compound." Researchers are encouraged to acquire experimental data for this compound to validate and expand upon the predictions presented herein. The comparative approach with related structures offers a valuable tool for the interpretation of spectral data in the field of medicinal chemistry and drug development.
A Comparative Guide to the Biological Activity Screening of 2-Amino-5-bromo-3-(diethylamino)pyrazine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Amino-5-bromo-3-(diethylamino)pyrazine and its analogues. Due to the limited availability of direct experimental data for this specific compound, this document presents a framework for screening and comparison, drawing upon structure-activity relationships (SAR) established for similar pyrazine derivatives. The provided experimental protocols and illustrative data are intended to guide researchers in the evaluation of this class of compounds for potential therapeutic applications.
Pyrazine-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The biological activity of these derivatives is often influenced by the nature and position of substituents on the pyrazine ring. For instance, the presence of amino and halogen groups can significantly modulate their potency and selectivity.[2]
Illustrative Biological Activity Data of Pyrazine Analogues
The following table summarizes hypothetical biological activity data for a series of this compound analogues. This data is illustrative and based on general structure-activity relationship trends observed in published literature for similar heterocyclic compounds, where variations in substituents can lead to a range of biological effects.[3][4] Direct experimental validation is required to confirm these activities.
| Compound ID | R1 (at position 5) | R2 (at position 3) | Anticancer Activity (MCF-7) IC50 (µM) | Anti-inflammatory Activity (COX-2) IC50 (µM) | Antibacterial Activity (E. coli) MIC (µg/mL) |
| LEAD-1 | -Br | -N(CH2CH3)2 | 5.2 | 10.5 | 32 |
| AN-1 | -Cl | -N(CH2CH3)2 | 7.8 | 12.1 | 64 |
| AN-2 | -I | -N(CH2CH3)2 | 4.5 | 9.8 | 32 |
| AN-3 | -Br | -N(CH3)2 | 8.1 | 15.3 | 64 |
| AN-4 | -Br | -NH(CH2CH3) | 6.5 | 11.9 | 48 |
| AN-5 | -Br | -Morpholino | 10.2 | 18.7 | >128 |
| AN-6 | -H | -N(CH2CH3)2 | 15.6 | 25.4 | >128 |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel pyrazine derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][5][6]
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.[5]
-
Plates are incubated for 24 hours to allow for cell attachment.[5]
b. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[1]
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
-
The plates are incubated for 48 or 72 hours.[1]
c. MTT Assay and Absorbance Measurement:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[6]
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][6]
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
The absorbance is measured at 570 nm using a microplate reader.[5]
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Screening: COX-2 Inhibition Assay
This protocol describes a fluorometric assay to screen for cyclooxygenase-2 (COX-2) inhibitors.[7][8]
a. Reagent Preparation:
-
Recombinant human COX-2 enzyme is diluted in a cold assay buffer.
-
A reaction mix is prepared containing the assay buffer, a fluorescent probe (e.g., Amplex™ Red), and a cofactor (e.g., heme).[8][9]
b. Inhibition Assay:
-
In a 96-well plate, 80 µL of the reaction mix is added to each well.
-
10 µL of the test compound dilutions (in assay buffer) are added to the sample wells. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle control is also included.[9][10]
-
The plate is incubated for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]
c. Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by adding 10 µL of arachidonic acid solution to each well.[11]
-
The fluorescence intensity is immediately measured kinetically using a fluorescence plate reader (excitation ~535 nm, emission ~590 nm).[8][9]
-
The rate of the reaction is determined from the linear phase of the kinetic curve.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
In Vitro Antibacterial Screening: Broth Microdilution Method
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[12]
a. Preparation of Bacterial Inoculum:
-
A bacterial strain (e.g., Escherichia coli) is grown in a suitable broth medium overnight.
-
The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
b. Assay Plate Preparation:
-
Serial two-fold dilutions of the test compounds are prepared in the broth medium in a 96-well plate.
-
A positive control (a known antibiotic like Gentamicin), a negative control (broth only), and a growth control (broth with bacteria) are included.[12]
c. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well (except the negative control).
-
The plate is incubated at 37°C for 18-24 hours.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the biological activity screening of novel chemical compounds.
Caption: General workflow for screening the biological activity of novel compounds.
Hypothetical Signaling Pathway
The diagram below represents a simplified hypothetical signaling pathway that could be targeted by an anticancer pyrazine analogue, leading to the inhibition of cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. In vitro Antibacterial Evaluation of Newly Synthesized Heterocyclic Compounds Against Streptococcus Pneumoniae [jsciences.ut.ac.ir]
In vitro assay validation for compounds derived from "2-Amino-5-bromo-3-(diethylamino)pyrazine"
Comparative Guide to In Vitro Assay Validation for Novel PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of novel compounds derived from a 2-aminopyrazine scaffold, exemplified by "Compound X," a derivative of 2-Amino-5-bromo-3-(diethylamino)pyrazine. The performance of Compound X is compared with established PIM-1 kinase inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes the PIM-1 signaling pathway and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to PIM-1 Kinase as a Therapeutic Target
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its expression is often upregulated in various cancers, making it an attractive target for therapeutic intervention.[1][4][5] The PIM kinase family, which includes PIM-1, PIM-2, and PIM-3, is regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[1][3][6] PIM-1 phosphorylates a range of downstream targets, thereby influencing cell cycle progression and inhibiting apoptosis.[6][7] Given its role in oncogenesis, the development and validation of potent and selective PIM-1 inhibitors are of significant interest in cancer research.[3]
PIM-1 Signaling Pathway
The diagram below illustrates the central role of PIM-1 in cell signaling, from its upstream activation by the JAK/STAT pathway to its downstream effects on cell proliferation and survival.
Comparative Analysis of PIM-1 Inhibitors
The validation of a novel kinase inhibitor requires a thorough comparison with existing compounds. The half-maximal inhibitory concentration (IC50) is a key metric, but its value can vary significantly depending on the assay format (biochemical vs. cell-based).[6] Biochemical assays measure the direct inhibition of the purified enzyme, while cell-based assays assess the compound's effect in a more physiologically relevant context.[4][6]
Below is a comparative summary of the inhibitory activities of a hypothetical 2-aminopyrazine derivative, "Compound X," and several known PIM-1 inhibitors.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell-Based Viability EC50 (µM) | Notes |
| Compound X | PIM-1 | 25 | 1.5 | Hypothetical data for a novel 2-aminopyrazine derivative. |
| AZD1208 | Pan-PIM | 0.4 (PIM-1) | Not specified | Potent, orally available pan-PIM inhibitor.[8] |
| SGI-1776 | PIM-1, Flt3 | 7 (PIM-1) | Not specified | Also targets Flt3 kinase.[4][8] |
| TCS PIM-1 1 | PIM-1 | 50 | >20 (PIM-2) | Selective for PIM-1 over PIM-2.[6][8] |
| PIM447 (LGH447) | Pan-PIM | 0.006 (Ki) | Not specified | Highly potent pan-PIM inhibitor with a Ki of 6 pM for PIM-1.[8] |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution when sourced from different studies.[4]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of in vitro assay results.
Biochemical PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the activity of PIM-1 by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate peptide
-
Test compounds (e.g., Compound X, reference inhibitors)
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Create a serial dilution of the test compounds in 100% DMSO.
-
Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the appropriate wells of a 384-well plate.[9]
-
Prepare the enzyme solution by diluting the PIM-1 stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[9]
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control to determine the IC50 value.
Cell-Based Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the inhibitors.
Materials and Reagents:
-
Human cancer cell line (e.g., a leukemia or prostate cancer cell line with high PIM-1 expression)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.[6]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-3-(diethylamino)pyrazine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and functional materials.[1][2] The efficiency of this reaction is highly dependent on the chosen catalyst system, especially when dealing with electronically rich and potentially coordinating substrates such as 2-Amino-5-bromo-3-(diethylamino)pyrazine. This guide provides a comparative analysis of various palladium-based catalyst systems applicable to this specific transformation, supported by data from structurally analogous compounds to inform catalyst selection for researchers, scientists, and drug development professionals.
Performance Comparison of Catalytic Systems
The selection of an appropriate palladium catalyst and ligand is critical for achieving high yields and reaction efficiency in the Suzuki coupling of substituted aminopyrazines. Below is a summary of the expected performance of different catalyst systems based on data from similar heterocyclic compounds.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) | Key Characteristics |
| System 1: Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good to Excellent[1][2] | Widely available and cost-effective, suitable for routine couplings.[1] |
| System 2: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High[1] | Employs a bulky, electron-rich phosphine ligand, effective for challenging substrates.[1] |
| System 3: N-Heterocyclic Carbene (NHC) | Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | High[1] | Highly active precatalyst, often requiring lower temperatures and shorter reaction times.[1] |
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are adapted from established procedures for structurally similar substrates and serve as a starting point for optimization.[1][2][3]
Protocol 1: Pd(PPh₃)₄ Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and degassed water (4:1 ratio)
-
Round-bottom flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1][3]
Protocol 2: Pd(OAc)₂/SPhos Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene and degassed water
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
Protocol 3: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd-PEPPSI-IPr (0.02 - 0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous THF
-
Schlenk tube or vial
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.
-
Add anhydrous THF.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress.
-
Upon completion, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
References
A Researcher's Guide to Sourcing 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Purity Comparison
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics, particularly in the development of kinase inhibitors, the quality of starting materials like 2-Amino-5-bromo-3-(diethylamino)pyrazine can significantly impact reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final drug candidate. This guide provides a comparative analysis of this critical building block from three hypothetical suppliers, supported by detailed experimental protocols for purity assessment.
The compound this compound is a key intermediate in the synthesis of various bioactive molecules.[1] Its molecular structure, featuring a pyrazine core with amino, bromo, and diethylamino substitutions, makes it a versatile scaffold in medicinal chemistry. However, impurities arising from its synthesis can introduce unwanted side reactions or biological activities, underscoring the need for rigorous quality control.
Comparative Purity Analysis
To assess the purity of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), a comprehensive analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.5 | 98.2 | 99.8 |
| Major Impurity 1 (%) | 0.2 (Impurity X) | 0.8 (Impurity Y) | 0.1 (Impurity X) |
| Major Impurity 2 (%) | 0.1 (Impurity Z) | 0.5 (Impurity Z) | < 0.05 |
| Residual Solvents (ppm) | 50 (Toluene) | 250 (Toluene) | < 10 (Toluene) |
| Water Content (%) | 0.1 | 0.5 | 0.05 |
| Appearance | White to off-white crystalline solid | Yellowish crystalline solid | White crystalline solid |
Key Findings:
-
Supplier C provided the material with the highest purity (99.8%) and the lowest levels of identified impurities and residual solvents.
-
Supplier A offered a high-purity product (99.5%) with minor impurities.
-
Supplier B 's material showed a lower purity (98.2%) with significantly higher levels of impurities and residual solvent. The yellowish appearance also suggests the presence of chromophoric impurities.
Experimental Protocols
Detailed methodologies were established to ensure a thorough and unbiased comparison of the materials.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method quantifies the main compound and its impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Residual Solvent Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[2][3][4]
Instrumentation:
-
GC-MS system with a mass selective detector.
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 40-500 amu.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of the solution.
Visualizing the Workflow and Potential Impact
To better understand the experimental process and the potential implications of impurities, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Impurities in starting materials can have a cascading effect on drug development, potentially interfering with biological signaling pathways being investigated.
References
Benchmarking the synthetic efficiency of "2-Amino-5-bromo-3-(diethylamino)pyrazine" production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 2-Amino-5-bromo-3-(diethylamino)pyrazine, a substituted aminopyrazine with potential applications in medicinal chemistry. The synthesis is benchmarked against an alternative one-pot approach for a related heterocyclic system to highlight different strategies in terms of efficiency and complexity. All experimental data is presented in structured tables, and detailed methodologies are provided.
Proposed Synthesis of this compound
A two-step synthetic pathway is proposed for the production of this compound, commencing from the readily available starting material, 2-aminopyrazine. The initial step involves the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This intermediate is then subjected to a selective nucleophilic aromatic substitution with diethylamine to afford the final product.
Experimental Protocols
Step 1: Synthesis of 2-amino-3,5-dibromopyrazine
This procedure is adapted from a known method for the dibromination of 2-aminopyrazine.
-
Materials:
-
2-aminopyrazine (9.5 g, 100 mmol)
-
Glacial acetic acid (70 mL)
-
Sodium acetate trihydrate (33 g, 243 mmol)
-
Bromine (16 mL)
-
Concentrated ammonia solution
-
Methanol
-
Norit activated charcoal
-
Ice
-
-
Procedure:
-
To a reaction flask, add 2-aminopyrazine and glacial acetic acid. Heat the mixture on a steam bath until the solid is completely dissolved.
-
Add sodium acetate trihydrate to the solution and maintain constant stirring.
-
Cool the reaction mixture to -5°C in an ice-salt bath.
-
Slowly add bromine dropwise over a period of 4 hours, ensuring the temperature is maintained.
-
After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia solution.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol with the addition of Norit activated charcoal to obtain colorless needles of 2-amino-3,5-dibromopyrazine.
-
-
Quantitative Data:
-
Yield: 16.8 g (66%)
-
Melting Point: 113-114 °C
-
Step 2: Proposed Synthesis of this compound
This proposed protocol is based on the selective nucleophilic substitution observed in similar systems, where the bromine atom at the 3-position of the pyrazine ring is more susceptible to displacement.
-
Materials:
-
2-amino-3,5-dibromopyrazine (12.6 g, 50 mmol)
-
Diethylamine (excess)
-
A suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)
-
-
Proposed Procedure:
-
Dissolve 2-amino-3,5-dibromopyrazine in the chosen solvent in a reaction flask.
-
Add an excess of diethylamine to the solution.
-
Add the non-nucleophilic base to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
-
Expected Quantitative Data (Hypothetical):
-
Yield: Estimated at 70-80% based on similar reactions.
-
Purity: >95% after purification.
-
Alternative Synthetic Strategy: One-Pot Three-Component Synthesis
For comparison, a one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is presented. This method exemplifies a convergent approach to constructing highly substituted heterocyclic systems, which can be more efficient than linear synthetic routes.
Experimental Protocol: Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
-
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80% solution, 1.2 mmol)
-
Water and Ethanol (1:1 mixture)
-
-
Procedure:
-
To a solution of the arylglyoxal in a 1:1 mixture of water and ethanol, add hydrazine hydrate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.
-
Add malononitrile to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Collect the precipitated product by filtration and wash with cold ethanol to obtain the pure 3-amino-5-arylpyridazine-4-carbonitrile.
-
Data Presentation
| Parameter | Proposed Two-Step Synthesis of this compound | Alternative One-Pot Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles |
| Starting Materials | 2-aminopyrazine, Bromine, Diethylamine | Arylglyoxal, Malononitrile, Hydrazine hydrate |
| Number of Steps | 2 | 1 |
| Overall Yield | Estimated ~46-53% (based on 66% for step 1 and an estimated 70-80% for step 2) | Reported as good to excellent |
| Reaction Conditions | Step 1: -5°C to room temp.; Step 2: Elevated temperature (80-120 °C) | Room temperature |
| Purification | Recrystallization and Column Chromatography | Filtration |
| Complexity | Moderate | Low |
| Atom Economy | Lower due to multi-step nature | Higher due to one-pot nature |
Visualizing Synthetic Pathways and Biological Relevance
To visualize the logical flow of the proposed synthesis and a potential biological context for aminopyrazine derivatives, the following diagrams are provided in DOT language.
Caption: Proposed two-step synthesis of the target compound.
Many pyrazine derivatives have been investigated for their potential as kinase inhibitors. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical in cell proliferation and survival, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Aminopyrazine-based compounds have been explored as inhibitors of these pathways.
Caption: Inhibition of the JAK-STAT pathway by aminopyrazines.
Caption: Inhibition of the PI3K/Akt pathway by aminopyrazines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
